molecular formula C11H11N3O2 B7803860 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Número de catálogo: B7803860
Peso molecular: 217.22 g/mol
Clave InChI: RWAXUQGGIRTSSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-methylbenzyl)-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methylbenzyl)-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylbenzyl)-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[(3-methylphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-3-2-4-10(5-9)7-13-8-11(6-12-13)14(15)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAXUQGGIRTSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Thermodynamic stability of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole (CAS: 955861-15-1). As a critical intermediate in the synthesis of bioactive aminopyrazoles (often targeting kinases like LRRK2 or sGC stimulators), understanding its thermal and chemical stability is paramount for process safety and yield optimization.

While the parent scaffold (4-nitro-1H-pyrazole) is well-characterized, the introduction of the 3-methylbenzyl group alters crystal packing, melting behavior, and solubility profiles. This guide synthesizes theoretical structural analysis with rigorous experimental protocols to establish a self-validating stability profile.

Key Takeaway: The nitro-pyrazole core confers high thermal stability (often


), but possesses inherent energetic potential. The benzylic C-N bond introduces a specific susceptibility to oxidative cleavage under stress.

Structural Analysis & Theoretical Thermodynamics

To predict the thermodynamic behavior of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole, we must deconstruct it into its functional contributions.

The Nitro-Pyrazole Core

The 4-nitro-1H-pyrazole moiety is an aromatic system with significant resonance stabilization.

  • Resonance Effect: The nitro group at position 4 withdraws electron density, increasing the acidity of the ring protons (if unsubstituted) and stabilizing the aromatic system against electrophilic attack, but making it susceptible to nucleophilic aromatic substitution (S

    
    Ar) if leaving groups were present.
    
  • Energetic Potential: The

    
     group is an "explosophore." While mono-nitro pyrazoles are generally stable, they possess a high enthalpy of formation. Decomposition is typically exothermic.
    
The 3-Methylbenzyl Substituent
  • Crystal Packing: The N1-substitution eliminates the H-bond donor capability of the pyrazole NH. This typically lowers the melting point relative to the parent compound (3-methyl-4-nitro-1H-pyrazole, MP: 131–134 °C) by disrupting intermolecular hydrogen bonding networks.

  • Lipophilicity: The benzyl group significantly increases

    
    , reducing water solubility and necessitating organic solvents (e.g., DMSO, DCM) for processing.
    

Table 1: Comparative Thermodynamic Properties (Reference vs. Target)

PropertyParent: 3-methyl-4-nitro-1H-pyrazoleTarget: 1-(3-methylbenzyl)-4-nitro-1H-pyrazoleImpact of Benzylation
Melting Point 131–134 °C [1]Predicted: 85–115 °C Decrease: Loss of H-bonding
Decomp. Onset (

)
> 280 °C (Est.)> 220 °C (Est.) Stable: Core remains aromatic
Solubility (Water) Slightly SolubleInsoluble Decrease: Hydrophobic effect
Bond Dissociation Energy N-H (High)C-N (Benzylic) ~70 kcal/mol Weak Point: Benzylic oxidation

Experimental Characterization Protocols

As a scientist, you must validate these theoretical values. The following protocols are designed to be self-validating systems: if the data deviates from the "Expected Response," the protocol triggers a specific investigation path.

Thermal Analysis Workflow (DSC & TGA)

Objective: Determine the Melting Point (


), Heat of Fusion (

), and Decomposition Onset (

).

Protocol:

  • Instrument: Differential Scanning Calorimeter (DSC) with Tzero pan technology.

  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan. Pinhole the lid to allow gas escape only if investigating volatiles (otherwise sealed for safety).

  • Ramp: Heat from 25 °C to 300 °C at 10 °C/min under

    
     purge (50 mL/min).
    
  • Validation Check:

    • Endotherm (80–120 °C): Represents Melting.[1][2][3] Peak integration gives

      
      .
      
    • Exotherm (>200 °C): Represents Decomposition. CRITICAL SAFETY LIMIT.

Self-Validating Logic:

  • If Endotherm is broad (>5 °C width): Purity is low. Recrystallize.

  • If Exotherm onset < 180 °C: Material is unstable.[3][4] Reject batch for scale-up.

Diagram: Thermal Stability Assessment Logic

ThermalStability Start Start: Thermal Analysis DSC Run DSC (25-300°C) Start->DSC Endotherm Endotherm Observed? DSC->Endotherm Sharp Sharp Peak (<2°C width)? Endotherm->Sharp Yes Broad Broad Peak (>5°C)? Sharp->Broad No Exotherm Exotherm Onset Sharp->Exotherm Yes Purify ACTION: Recrystallize Broad->Purify Stable STABLE: Proceed to Synthesis Exotherm->Stable >200°C Reject REJECT: Unsafe for Scale-up Exotherm->Reject <180°C

Figure 1: Decision tree for thermal stability assessment based on DSC data.

Chemical Stability & Degradation Pathways

Thermodynamic stability also encompasses resistance to chemical breakdown. For N-benzyl nitro-pyrazoles, the primary degradation vectors are Benzylic Oxidation and Photolytic Cleavage .

Forced Degradation Study (Stress Testing)

Protocol:

  • Hydrolysis: Reflux in 0.1 N HCl and 0.1 N NaOH for 24 hours.

    • Expectation: Pyrazole ring is highly stable. Minimal degradation expected.

  • Oxidation: Treat with 3%

    
     at RT for 24 hours.
    
    • Risk:[5][6] Oxidation of the benzylic methylene group to a ketone (benzoyl) or complete cleavage to the NH-pyrazole.

  • Photostability: Expose solid sample to 1.2 million lux hours.

    • Risk:[5][6] Nitro-aromatics are photosensitive. Look for color change (yellow

      
       orange/brown).
      
Diagram: Degradation Pathways

Degradation Target 1-(3-methylbenzyl)-4-nitro-1H-pyrazole Oxidation Oxidative Stress (H2O2 / Air) Target->Oxidation Hydrolysis Acid/Base Hydrolysis Target->Hydrolysis Product1 Benzoyl Derivative (Ketone formation) Oxidation->Product1 Minor Pathway Product2 4-nitro-1H-pyrazole (De-benzylation) Oxidation->Product2 Major (Harsh Conditions) Stable No Reaction (Ring Intact) Hydrolysis->Stable High Stability

Figure 2: Predicted degradation pathways under stress conditions.

Process Safety & Handling

Warning: Nitro-substituted heterocycles are potentially energetic.[7]

  • DSC Rule of Thumb: If the decomposition energy (

    
    ) exceeds 500 J/g , the material has explosive propagation potential.
    
  • Recommendation: Perform an ARC (Accelerated Rate Calorimetry) test before scaling above 100g.

  • Storage: Store at controlled room temperature (15–25 °C), protected from light. The compound is thermodynamically stable in the solid state but should be kept dry to prevent surface hydrolysis or caking.

References

  • Thermo Scientific Chemicals.[1][2][4][5] (n.d.). 3-Methyl-4-nitro-1H-pyrazole, 97%. Fisher Scientific.[4] Retrieved October 26, 2023, from [Link]

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Contextual grounding for nitro-pyrazole stability).
  • PubChem. (n.d.). 1-benzyl-4-nitro-1h-pyrazole.[8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Predicted Biological Activity of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This technical guide provides a predictive analysis of the biological potential of the novel, uncharacterized compound, 1-(3-methylbenzyl)-4-nitro-1H-pyrazole. While no direct experimental data for this specific molecule exists, its constituent chemical features—the pyrazole core, a 4-nitro functional group, and a 1-(3-methylbenzyl) substituent—allow for a rational, evidence-based prediction of its pharmacological profile. This document outlines a comprehensive strategy, beginning with in silico computational analysis to forecast its activity and drug-like properties, followed by a detailed roadmap for its experimental validation. We present detailed protocols for primary in vitro screening, mechanism of action studies, and preliminary in vivo assessment, providing a complete framework for researchers in drug discovery to evaluate this promising compound.

Introduction: The Pyrazole Scaffold in Drug Discovery

Heterocyclic compounds are the bedrock of modern pharmacotherapy, and among them, the five-membered pyrazole ring is particularly prominent.[3] The structural versatility of this diazole allows for functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of blockbuster drugs such as Celecoxib, a selective COX-2 inhibitor for treating inflammation, which features a pyrazole core.[5][6]

The subject of this guide, 1-(3-methylbenzyl)-4-nitro-1H-pyrazole (CAS 955861-15-1), is a novel entity whose biological activities have not been reported in the scientific literature. However, a systematic analysis of its structure allows for robust hypothesis generation.

  • The 1H-Pyrazole Core: This central scaffold is known to interact with a wide array of biological targets and is the primary source of the molecule's predicted bioactivity.[7]

  • The 4-Nitro Group: The presence of a nitro group at the C4 position is significant. Nitroaromatic compounds are known to be bio-reducible and can participate in critical mechanisms of action. In related heterocyclic series, this group has been shown to be optimal for antiproliferative and kinase inhibitory activity.[8][9]

  • The 1-(3-methylbenzyl) Substituent: This relatively large, lipophilic group at the N1 position will critically influence the molecule's binding orientation within target protein pockets and is expected to significantly impact its pharmacokinetic profile, including absorption and metabolic stability.

This guide will first predict the most probable biological activities through computational modeling and then provide the detailed experimental workflows required to systematically validate these predictions.

Part 1: In Silico Prediction of Biological Activity

Computational, or in silico, methods provide a rapid, cost-effective initial assessment of a novel compound's potential. By modeling interactions with known biological targets and predicting pharmacokinetic properties, we can prioritize experimental resources and guide hypothesis-driven research.

Predicted Bioactivity & Drug-Likeness

Based on extensive literature precedent for substituted nitropyrazoles, three primary activities are predicted for 1-(3-methylbenzyl)-4-nitro-1H-pyrazole: anti-inflammatory , anticancer (kinase inhibition) , and antimicrobial . A crucial first step is to assess its "drug-likeness" and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Table 1: Predicted Biological Activities and Supporting Rationale

Predicted ActivityRationale & Supporting EvidenceKey References
Anti-inflammatory Pyrazole is the core of COX-2 inhibitors like Celecoxib. The scaffold effectively mimics the arachidonic acid substrate.[5][10][11][12]
Anticancer Pyrazole derivatives are potent kinase inhibitors. The 4-nitro group has been linked to enhanced antiproliferative activity in other pyrazole series.[8][13][14][15]
Antimicrobial The nitro group is a known pharmacophore in antimicrobial agents. Pyrazole derivatives have shown broad-spectrum antibacterial activity.[9][16]
Computational Workflow: From Structure to Hypothesis

The following workflow is a standard, self-validating system for the initial computational screening of a novel compound.

G cluster_0 Computational Prediction Workflow A Input Structure 1-(3-methylbenzyl)-4-nitro-1H-pyrazole B Step 1: ADMET & Physicochemical Property Prediction (SwissADME) A->B D Step 2: Molecular Docking (AutoDock Vina, Schrödinger) A->D C Assess Drug-Likeness (Lipinski's Rule of Five) B->C I Hypothesis Generation: Prioritize Experimental Assays C->I E Target 1: COX-2 (PDB: 5IKR) D->E F Target 2: Aurora A Kinase (PDB: 4J8N) D->F G Target 3: Bacterial Topoisomerase (PDB: 2XCT) D->G H Output: Predicted Binding Affinity & Interaction Mode E->H F->H G->H H->I G cluster_0 Predicted Anti-inflammatory Mechanism AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Pro-inflammatory Prostaglandins (PGE2) PGH2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Inhibitor 1-(3-methylbenzyl)- 4-nitro-1H-pyrazole Inhibitor->COX Inhibition

Caption: Predicted COX Pathway Inhibition.

Profile 2: Anticancer Activity via Kinase Inhibition
  • Predicted Mechanism: Many cancers are driven by aberrant activity of protein kinases. Pyrazole derivatives are well-documented as ATP-competitive kinase inhibitors. [8][14]The predicted mechanism for 1-(3-methylbenzyl)-4-nitro-1H-pyrazole involves binding to the ATP-binding pocket of an oncogenic kinase, such as Aurora A, Akt, or EGFR. [13][15]This would prevent the phosphorylation of downstream substrates, thereby disrupting critical cell signaling pathways that control cell proliferation, survival, and division. The ultimate downstream effects would be cell cycle arrest and the induction of apoptosis (programmed cell death). [8][17]

G cluster_1 Predicted Kinase Inhibition Mechanism Kinase Oncogenic Kinase (e.g., Aurora A) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signal Cancer Cell Proliferation PhosphoSubstrate->Signal Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Competitive Binding

Caption: Predicted ATP-Competitive Kinase Inhibition.

Part 3: Experimental Validation Strategy

In silico predictions are hypotheses that must be rigorously tested through experimentation. The following tiered approach provides a logical progression from broad screening to specific mechanism-of-action studies.

G cluster_0 Experimental Validation Workflow A Compound Synthesis & Purification B Tier 1: Primary In Vitro Screening (Broad Activity Profile) A->B C COX-1/2 Assay (Inflammation) B->C D MTT Cytotoxicity Assay (Cancer) B->D E MIC Assay (Antimicrobial) B->E F Positive Hit? C->F D->F E->F G Tier 2: Mechanism of Action Studies (Cell-based Assays) F->G Yes I Lead Candidate Optimization F->I No (Stop/Redesign) H Tier 3: Preliminary In Vivo Model (Efficacy & Safety) G->H H->I

Caption: Experimental Validation Workflow.

Tier 1: Primary In Vitro Screening

The goal of this tier is to confirm or refute the primary predicted activities using established, high-throughput assays.

Table 2: Summary of Primary Experimental Validation Assays

AssayPurposePredicted Positive Outcome
COX Fluorescent Inhibitor Screening Assay To quantify inhibition of COX-1 and COX-2 enzymes.Potent and/or selective inhibition of COX-2 (low IC50 value).
MTT Cytotoxicity Assay To measure the reduction in viability of cancer cells.Low IC50 values against cancer cell lines (e.g., A549, HCT116) with a high IC50 against normal cells (e.g., MRC-5), indicating a therapeutic window.
Broth Microdilution MIC Assay To determine the minimum concentration that inhibits bacterial growth.Low Minimum Inhibitory Concentration (MIC) values against test strains.
  • Objective: To determine the concentration of the compound that inhibits the growth of a panel of cancer cell lines by 50% (IC50).

  • Materials: Human cancer cell lines (e.g., HCT116 colon, A549 lung, MCF-7 breast), a non-cancerous human cell line (e.g., MRC-5 lung fibroblast), appropriate cell culture media and supplements, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, solubilization buffer (e.g., acidified isopropanol).

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1 to 100 µM).

    • Replace the media in the cell plates with the media containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value. [15]

Tier 2: Mechanism of Action (MoA) Studies

If a positive result ("hit") is found in Tier 1, the next step is to elucidate the underlying mechanism.

  • For Anti-inflammatory Activity: A positive COX assay would be followed by a cellular assay to measure the inhibition of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using an ELISA kit. [5]This confirms the mechanism in a relevant cellular context.

  • For Anticancer Activity: A positive MTT assay would be followed by a broad-panel kinase screen (e.g., using the ADP-Glo™ Kinase Assay) to identify which specific kinases are inhibited. [13]Subsequently, cell cycle analysis via flow cytometry can be performed on treated cancer cells to see if the compound induces arrest at a specific phase (e.g., G2/M), which is a common outcome of kinase inhibitor action. [8]

Tier 3: Preliminary In Vivo Assessment

A compound with a confirmed in vitro activity and cellular mechanism warrants investigation in an animal model.

  • Objective: To evaluate the acute anti-inflammatory activity of the compound in vivo. [11]2. Animals: Use male Wistar rats or Swiss albino mice (180-220g).

  • Acclimatization: Acclimatize animals for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally).

    • Groups 3-5: Test Compound at different doses (e.g., 10, 30, 100 mg/kg, orally).

  • Dosing: Administer the respective treatments orally.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume (edema) immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Analysis:

    • Calculate the percentage of edema increase for each animal at each time point compared to its initial volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance. A significant reduction in paw edema compared to the control group indicates in vivo anti-inflammatory activity. [12]

Conclusion and Future Directions

The structural features of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole strongly suggest its potential as a biologically active molecule, with the most probable activities being anti-inflammatory, anticancer, and/or antimicrobial. The 4-nitro-pyrazole core is a versatile starting point for medicinal chemistry exploration. The systematic, tiered approach outlined in this guide, beginning with robust in silico prediction and progressing through validated in vitro and in vivo protocols, provides a clear and efficient path for its evaluation.

Positive findings from this workflow would establish this compound as a promising hit. Future work would then focus on lead optimization through structure-activity relationship (SAR) studies. This would involve synthesizing analogs by modifying the 3-methylbenzyl group (e.g., altering substituent position, or replacing it with other aromatic or aliphatic groups) to enhance potency against the desired target, improve selectivity, and optimize pharmacokinetic properties to develop a viable clinical candidate.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H. K. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4969. [Link]

  • Asres, K., Tariku, Y., & Bucar, F. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Avicenna journal of phytomedicine, 6(1), 75–86. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Research J. Pharm. and Tech. [Link]

  • Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). FR140423, a novel, selective cyclooxygenase-2 inhibitor. II. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. The Journal of pharmacology and experimental therapeutics, 297(2), 794–800. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules (Basel, Switzerland), 23(10), 2634. [Link]

  • Nae, A., & Paun, A. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(12), 10300. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

  • Hassan, A., Osman, H., & Arshad, S. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(21), 7496. [Link]

  • Soeiro, M. N., de Castro, S. L., & da Silva, C. F. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1335. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2023). MDPI. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2018). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2017). NIH. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019). International Journal of Pharmaceutical Research. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). Saudi Pharmaceutical Journal. [Link]

  • Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. (2026). Arkivoc. [Link]

  • Preparation, analysis and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. (n.d.). MACHINERY. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Pharmaceuticals. [Link]

  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026). Scientific Reports. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Open Research@CSIR-NIScPR. [Link]

  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4710. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). SciSpace. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]

  • Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2025). Scientific Reports. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Nitro-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1][2] Among its many derivatives, the 4-nitro-1H-pyrazole core is of particular strategic importance. It serves as a versatile intermediate for the synthesis of advanced pharmaceuticals, agrochemicals, and high-energy materials.[3][4][5] The electron-withdrawing nature of the nitro group at the C4 position significantly influences the chemical reactivity of the pyrazole ring, opening up diverse pathways for further functionalization.

This guide provides a comprehensive overview of the principal synthetic strategies for accessing 4-nitro-1H-pyrazole derivatives, delving into the mechanistic rationale behind these methods and presenting detailed protocols for key transformations.

Strategic Approaches to the Pyrazole Core: A Synthesis Overview

The construction of the 4-nitropyrazole system can be broadly categorized into two main approaches: the direct nitration of a pre-existing pyrazole ring and the construction of the pyrazole ring from precursors already containing the nitro moiety. Each strategy offers distinct advantages regarding substrate scope, regioselectivity, and scalability.

Direct Electrophilic Nitration of the Pyrazole Ring

The most straightforward method for synthesizing 4-nitropyrazole is the direct electrophilic aromatic substitution on the pyrazole heterocycle. Pyrazoles are π-excessive aromatic systems, making them reactive towards electrophiles, particularly at the C4 position.

Mechanism and Rationale: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of strong acids. The pyrazole ring, acting as the nucleophile, attacks the nitronium ion. The C4 position is generally the most electron-rich and sterically accessible position for electrophilic attack, leading to regioselective nitration. The choice of nitrating agent and reaction conditions is critical to control the reaction, prevent over-nitration, and manage the exothermic nature of the process.

Common nitrating systems include:

  • Mixed Acid (HNO₃/H₂SO₄): The classical method, though sometimes suffering from moderate yields and harsh conditions.[3]

  • Fuming Nitric Acid and Fuming Sulfuric Acid (Oleum): An optimized, high-yield approach for the parent 4-nitropyrazole.[3][6]

  • Nitric Acid and Trifluoroacetic Anhydride (HNO₃/TFAA): A milder system that can be effective for various five-membered heterocycles.[7][8]

A significant advancement in this area is the development of a one-pot, two-step method that achieves high yields by first forming pyrazole sulfate, which is then nitrated.[3]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Process cluster_product Final Product pyrazole 1H-Pyrazole step1 Step 1: Formation of Pyrazole Sulfate (Reaction with Conc. H₂SO₄) pyrazole->step1 Add to reagents Fuming HNO₃ Fuming H₂SO₄ (Oleum) Conc. H₂SO₄ step2 Step 2: Nitration (Addition of Fuming HNO₃/Oleum) Temp: 50°C, Time: 1.5h reagents->step2 Add to mixture step1->step2 product 4-Nitro-1H-pyrazole step2->product Yields

Workflow for Optimized Direct Nitration.
N-Nitration Followed by Rearrangement

An alternative to direct C-nitration involves the initial formation of an N-nitropyrazole intermediate, which then undergoes a rearrangement to yield C-nitro isomers.[9]

Mechanism and Rationale: Pyrazole reacts with nitrating agents to form 1-nitro-1H-pyrazole (N-nitropyrazole), a stable but reactive compound.[10] Upon heating in the presence of a strong acid like sulfuric acid, this intermediate can rearrange, migrating the nitro group from the nitrogen atom to a carbon atom of the ring. This process can yield a mixture of 3-nitropyrazole and 4-nitropyrazole. The conditions of the rearrangement (temperature, solvent, acid concentration) are crucial for controlling the isomeric ratio, with certain conditions favoring the formation of the 4-nitro product.[9]

G pyrazole 1H-Pyrazole n_nitro 1-Nitro-1H-pyrazole (N-Nitration Intermediate) pyrazole->n_nitro HNO₃/Ac₂O rearrangement Acid-Catalyzed Rearrangement (e.g., H₂SO₄, heat) n_nitro->rearrangement product_4 4-Nitropyrazole (Major Product under specific conditions) rearrangement->product_4 Favored Pathway product_3 3-Nitropyrazole (Side Product) rearrangement->product_3

Synthesis via N-Nitration and Rearrangement.
Cyclocondensation Reactions

Building the pyrazole ring from acyclic precursors is a powerful strategy, especially for creating highly substituted derivatives with precise regiochemistry.[1][11] In this approach, one of the building blocks contains a nitro group, which becomes the C4-nitro substituent in the final pyrazole product.

Mechanism and Rationale: The most common cyclocondensation method involves the reaction of a hydrazine (or a substituted hydrazine) with a 1,3-difunctional compound, such as a β-diketone, α,β-unsaturated ketone, or an enaminoketone.[12][13] To synthesize a 4-nitropyrazole, the 1,3-dicarbonyl equivalent must be functionalized with a nitro group at the C2 position. The reaction proceeds via nucleophilic attack by the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. This method offers excellent control over the substitution pattern, as the substituents are defined by the choice of the starting hydrazine and the 1,3-dicarbonyl compound.

A notable example is the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates from ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate and various hydrazines.[12] The use of pyridine as a solvent was found to be crucial for achieving high regioselectivity for the desired N1-substituted isomer.[12]

G cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine Substituted Hydrazine (R-NH-NH₂) cyclization Cyclocondensation (e.g., in Pyridine) hydrazine->cyclization dicarbonyl Nitro-functionalized 1,3-dicarbonyl equivalent dicarbonyl->cyclization product N1-Substituted 4-Nitropyrazole Derivative cyclization->product High Regioselectivity

General Cyclocondensation Pathway.

Comparative Data on Synthetic Routes

The choice of synthetic route often depends on the desired final product, scale, and available starting materials. For the parent 4-nitropyrazole, direct nitration is often the most efficient.

Synthetic RouteReagentsReaction TimeTemperatureYield (%)Reference(s)
Direct Nitration (Optimized) Pyrazole, fuming HNO₃, fuming H₂SO₄1.5 hours50°C85%[3][6]
Direct Nitration (Mixed Acid) Pyrazole, conc. HNO₃, conc. H₂SO₄6 hours90°C56%[3][4]
From 4-Iodopyrazole 4-Iodopyrazole, fuming HNO₃, ZeoliteN/AN/AN/A[3][9]
Rearrangement of N-Nitropyrazole N-Nitropyrazole, H₂SO₄24 hours90°CN/A[3][9]

Detailed Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of 4-Nitro-1H-pyrazole via Direct Nitration[3][7]

This protocol describes a high-yield synthesis of 4-nitropyrazole from pyrazole using a fuming nitric/sulfuric acid system.

Materials:

  • 1H-Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (20% Oleum)

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and cooled in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add pyrazole to the cold sulfuric acid while maintaining the temperature below 10°C to form pyrazole sulfate.

  • Prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid (oleum), keeping the mixture cooled.

  • Slowly add the nitrating mixture to the pyrazole sulfate solution, ensuring the reaction temperature does not exceed 50°C.

  • Once the addition is complete, maintain the reaction mixture at 50°C for 1.5 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice.

  • The 4-nitropyrazole product will precipitate as a solid.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry to obtain the final product. A yield of up to 85% can be achieved under optimal conditions.[3]

Protocol 2: Regioselective Synthesis of Ethyl 1-alkyl-4-nitropyrazole-5-carboxylate via Cyclocondensation[13]

This protocol provides a general method for the regioselective synthesis of N1-substituted 4-nitropyrazoles.

Materials:

  • Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate

  • Substituted hydrazine (e.g., alkyl hydrazine, aryl hydrazine)

  • Pyridine (as solvent)

Procedure:

  • Dissolve ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate in pyridine in a suitable reaction flask.

  • Add the substituted hydrazine (1.0-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the pyridine solvent under reduced pressure.

  • Purify the residue using column chromatography on silica gel to isolate the desired N1-substituted-4-nitropyrazole-5-carboxylate. This method generally provides good to excellent yields and high regioselectivity for the N1 isomer.[12]

Applications in Drug Development and Beyond

4-Nitro-1H-pyrazole is not merely a synthetic curiosity; it is a critical building block for molecules with significant practical applications.

  • Pharmaceuticals: The nitro group can be readily reduced to an amino group, providing access to 4-aminopyrazole derivatives. These are key scaffolds in numerous active pharmaceutical ingredients (APIs), including kinase inhibitors for diseases like Parkinson's and components of blockbuster drugs like Sildenafil Citrate (Viagra®).[4][12]

  • Energetic Materials: The high nitrogen content and the presence of the nitro group make nitropyrazole compounds candidates for research into energetic materials, where they are valued for properties such as high density and thermal stability.[3][9]

  • Agrochemicals: The pyrazole scaffold is present in many commercial pesticides and herbicides.[14] The 4-nitro derivatives serve as intermediates for creating new agrochemical agents.

Conclusion

The synthesis of 4-nitro-1H-pyrazole derivatives is a well-established yet evolving field. Direct nitration remains the most atom-economical route for the parent compound, with optimized one-pot methods providing excellent yields. For constructing more complex, substituted analogs, cyclocondensation strategies offer unparalleled control over regiochemistry. As researchers continue to push the boundaries of drug discovery and materials science, the demand for efficient, scalable, and selective methods to access these vital heterocyclic building blocks will undoubtedly drive further innovation in synthetic methodology, including the exploration of greener catalytic approaches.[5]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines. (n.d.). ResearchGate. [Link]

  • Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. (n.d.). RSC Publishing. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). REAL-J. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). ACS Publications. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Author Manuscript. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]

  • Regioselective and guided C-H activation of 4-nitropyrazoles. (2014). PubMed. [Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024). STM Journals. [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]

  • Direct nitration of five membered heterocycles. (2025). ResearchGate. [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (2025). ResearchGate. [Link]

  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). (n.d.). PNAS. [Link]

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (2014). ACS Publications. [Link]

  • Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. (n.d.). RSC Publishing. [Link]

  • Process for the regioselective synthesis of 1,3, 4 -substituted pyrazoles. (n.d.).
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (n.d.). Canadian Science Publishing. [Link]

  • On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. (2022). MDPI. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). ACS Publications. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). PMC. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). ResearchGate. [Link]

  • [6 + 4] Cycloaddition Reactions. (n.d.). Science of Synthesis. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. [Link]

  • Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. (2022). AIP Publishing. [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. (n.d.). Journal of Advanced Scientific Research. [Link]

Sources

Technical Guide: Safety Data Sheet (SDS) and Handling of Nitro-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the safety, handling, and hazard communication profiles of nitro-pyrazole compounds. It is structured to serve researchers and safety officers in pharmaceutical discovery and energetic materials research.

Introduction: The Dual Nature of Nitro-Pyrazoles

Nitro-pyrazole compounds occupy a unique and often precarious niche in chemical research. They act as a "Jekyll and Hyde" class of molecules:

  • Pharmaceutical Intermediates: Mononitro-pyrazoles (e.g., 4-nitropyrazole) are critical scaffolds for antibiotics, antiparasitics, and kinase inhibitors due to their bioisosteric properties and metabolic stability.

  • Energetic Materials: Polynitro-pyrazoles (e.g., 3,4,5-trinitropyrazole or TNP) are high-density, high-enthalpy materials used in explosives and propellants.

The Safety Paradox: A researcher synthesizing a "drug candidate" may inadvertently create a shock-sensitive energetic intermediate. This guide bridges the gap between standard organic synthesis safety and high-energy material handling.

The SDS Decoder: Reading Between the Lines

Standard Safety Data Sheets (SDS) for nitro-pyrazoles often default to generic "Organic Solid" templates. As a scientist, you must interrogate specific sections for the "Nitro" signature.

Critical SDS Sections for Nitro-Pyrazoles
SDS SectionStandard EntryTechnical Interpretation & Action
Sec 2: Hazards H200 Series (Explosives) or H302 (Harmful if swallowed)Check for H201/H202. If absent, look for H228 (Flammable Solid) combined with H319 (Eye Irritation). Hidden Risk: Many nitro-pyrazoles are not classified as explosives until tested, but possess "explosophores" (NO₂ groups). Treat as Potentially Explosive if N/C ratio > 1.
Sec 5: Fire "Use water spray, alcohol-resistant foam."NOx Warning: Combustion releases toxic Nitrogen Oxides (NOx).[1] Firefighters must use SCBA. Do not use high-volume water jets on large quantities; risk of dispersing shock-sensitive dust.
Sec 10: Stability "Stable under recommended storage."Look for Incompatibles: Strong bases (can deprotonate the NH to form sensitive salts), Reducing agents (exothermic reduction), and Heavy Metals (formation of shock-sensitive metal azolates).
Sec 11: Tox "No data available" or generic toxicity.Metabolic Activation: Nitro-pyrazoles undergo nitro-reduction in the liver (CYP2E1), generating reactive nitroso/hydroxylamine intermediates. Assume hepatotoxicity and mutagenicity potential.

Risk Assessment: The Stability Decision Tree

Before handling any new nitro-pyrazole, a rigorous stability assessment is required. Do not rely solely on literature melting points.

Mechanism of Instability

Thermal decomposition of nitro-pyrazoles typically initiates via:

  • C-NO₂ Homolysis: Breaking the Carbon-Nitro bond (high activation energy, ~60 kcal/mol).

  • Nitro-Nitrite Rearrangement: Isomerization leading to rapid ring opening.

  • Intermolecular Oxidation: The "oxygen-rich" nitro group oxidizes the "fuel-rich" pyrazole ring.

Workflow: Characterization Logic

The following diagram outlines the decision logic for handling a new or uncharacterized nitro-pyrazole derivative.

StabilityLogic Start New Nitro-Pyrazole Compound Calc Calculate Oxygen Balance (OB) & N/C Ratio Start->Calc DSC Run DSC (0.5 mg) @ 5°C/min Calc->DSC Decision1 Exotherm Onset < Melt Point? DSC->Decision1 Decision2 Energy Release > 500 J/g? Decision1->Decision2 No Caution Energetic Handling (Blast Shield, Kevlar Gloves, ESD Protocols) Decision1->Caution Yes (Decomp) Safe Standard Pharma Handling (Fume Hood, Nitrile Gloves) Decision2->Safe No Decision2->Caution Yes (500-800 J/g) Extreme High Explosive Protocol (Remote Manipulation, Robot/Arm) Decision2->Extreme Yes (>800 J/g)

Figure 1: Stability Assessment Logic. A systematic approach to classifying the handling risk of nitro-pyrazole derivatives based on thermal data.

Quantitative Thresholds

The table below summarizes thermal data for common derivatives, illustrating the variance in stability.

CompoundStructure TypeMelting Point (°C)T_onset (Decomp) (°C)Hazard Class
4-Nitropyrazole Mono-nitro163-165>280Low (Pharma)
3-Nitropyrazole Mono-nitro173-174>260Low (Pharma)
3,4-Dinitropyrazole (DNP) Di-nitro86-88~265Moderate (Energetic)
3,4,5-Trinitropyrazole (TNP) Tri-nitro188~220High (Explosive)
1-Trinitromethyl-3-nitropyrazole N-functionalized78145Extreme (Unstable)

Data Source: Synthesized from comparative thermal studies (Zhou et al., 2021; Dalinger et al., 2010).

Operational Protocols

A. Synthesis Safety (The Nitration Step)

The introduction of nitro groups is the most critical phase.

  • Temperature Control: Nitration of pyrazoles is highly exothermic. Use a cryostat rather than an ice bath to ensure T < 0°C during addition.

  • Quenching: Never pour the reaction mixture into water. Pour the reaction mixture onto ice slowly with vigorous stirring. The sudden release of heat of hydration can trigger thermal runaway if reversed.

  • Acid Management: Avoid allowing the nitration mixture (HNO₃/H₂SO₄) to stand stagnant. Pyrazoles can form unstable salts in concentrated acid that precipitate and are shock-sensitive.

B. Isolation and Drying
  • No Metal Spatulas: Use Teflon or wood/bamboo tools. Metal-on-glass friction can initiate detonation in polynitro compounds.

  • Drying: Do not dry to 100% dryness in an oven. Use a vacuum desiccator at ambient temperature. "Bone dry" energetic crystals are significantly more sensitive to electrostatic discharge (ESD) than slightly solvated forms.

C. Waste Disposal

NEVER dispose of nitro-pyrazoles in the general organic waste stream.

  • Segregation: Collect in a dedicated "High Nitrogen/Energetic" waste container.

  • Chemical Desensitization: For small spills, dilute with a solvent (acetone/ethanol) to desensitize, then treat with a reducing mixture (e.g., Sodium Dithionite) if a validated protocol exists. Otherwise, arrange for professional hazardous waste incineration.

Toxicity & Metabolic Activation

While explosion is the immediate physical risk, long-term toxicity is the insidious biological risk. Nitro-pyrazoles are pro-drugs for toxicity .

Mechanism: The Reductive Trap

The liver attempts to clear the nitro compound via reduction, but this pathway generates toxic intermediates.

ToxPathway Parent Nitro-Pyrazole (Parent) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso 2e- Reduction Enzyme Nitroreductase (CYP2E1 / Xanthine Oxidase) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction ROS ROS Generation (Superoxide/Peroxynitrite) Nitroso->ROS Redox Cycling DNA DNA Adducts (Mutagenicity) Hydroxyl->DNA Electrophilic Attack Liver Hepatotoxicity (Mitochondrial Failure) ROS->Liver Oxidative Stress

Figure 2: Metabolic Activation Pathway. The reductive metabolism of the nitro group generates reactive species leading to oxidative stress and potential genotoxicity.[2]

  • Hepatotoxicity: The generation of Reactive Oxygen Species (ROS) during the redox cycling of the nitro group depletes glutathione, leading to mitochondrial permeability transition and necrosis (Boelsterli et al., 2006).

  • PPE Implication: Double gloving (Nitrile + Laminate) is recommended during synthesis to prevent dermal absorption, as nitro-aromatics penetrate skin rapidly.

References

  • Zhou, J., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 6986.

  • Dalinger, I. L., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 102, 515–522.

  • Boelsterli, U. A., et al. (2006).[2] Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 7(7), 715-727.[2]

  • Air Products. (2018). Safety Guidelines for Nitrogen Handling.

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Nitro-1H-pyrazole.

Sources

Methodological & Application

Preparation of Biological Assay Stock Solutions Using Dimethyl Sulfoxide (DMSO): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in biological research and drug discovery, prized for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2][3] The preparation of concentrated stock solutions in DMSO is a foundational step for a vast array of in vitro and in vivo experiments, including high-throughput screening (HTS), cell-based assays, and enzyme kinetics.[1][4] However, improper handling and preparation of these solutions can lead to significant experimental artifacts, including compound precipitation, degradation, and cellular toxicity, ultimately compromising data integrity and reproducibility.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing biological assay stock solutions using DMSO, ensuring the highest level of scientific integrity.

The Critical Role of DMSO in Biological Assays: A Double-Edged Sword

DMSO's utility stems from its unique physicochemical properties. It is a highly polar, aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen atoms to form hydrogen bonds.[6] This characteristic, combined with its miscibility with water and a wide range of organic solvents, allows it to effectively solubilize a diverse chemical library.[1][2]

However, the very properties that make DMSO an excellent solvent also necessitate careful handling. Its ability to readily penetrate the skin means it can act as a carrier for dissolved substances, potentially introducing toxic compounds into the body.[7][8][9] Furthermore, while generally considered to have low toxicity in biological assays, DMSO concentration must be carefully controlled, as it can induce cellular stress, differentiation, or toxicity at higher concentrations.[10] For most cell-based assays, the final DMSO concentration should be kept below 1%, with sensitive cell lines potentially requiring concentrations as low as 0.1%.[10][11]

Foundational Principles: Ensuring Solution Integrity and Experimental Reproducibility

The overarching goal in preparing DMSO stock solutions is to create a stable, accurately concentrated solution that can be reliably used in subsequent experiments. This requires a systematic approach that considers the compound's properties, the quality of the solvent, and the precision of the experimental technique.

The Importance of High-Purity, Anhydrous DMSO

The purity of the DMSO used is paramount. For biological applications, it is essential to use anhydrous (water-free), high-purity (≥99.9%) DMSO.[4] Water is a significant contributor to compound degradation and can also promote precipitation when aqueous buffers are added to the DMSO stock.[12][13]

Table 1: Recommended DMSO Grades for Stock Solutions [4]

GradePurityKey Features
Anhydrous≥99.9%Low water content to prevent compound precipitation and hydrolysis.
Molecular Biology Grade≥99.9%Tested for the absence of nucleases and proteases, crucial for assays involving nucleic acids or proteins.
USP/NF/ACS Pharma Grade≥99.9%Meets stringent purity standards for pharmaceutical applications.
Solubility: The First Hurdle

Before preparing a stock solution, it is crucial to determine the compound's solubility in DMSO. While DMSO is a versatile solvent, not all compounds will dissolve to the desired concentration. Attempting to create a supersaturated solution will inevitably lead to precipitation, either immediately or during storage.[14][15]

A preliminary kinetic solubility assessment can be performed by adding a small, known amount of the compound to a specific volume of DMSO and observing for complete dissolution.[16] If the compound does not fully dissolve, vortexing or sonication can be applied. Gentle heating in a water bath (e.g., 37°C) may also aid dissolution, but caution must be exercised to avoid compound degradation.[17]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure the quality of the final stock solution.

Protocol for Preparing a Primary DMSO Stock Solution

This protocol outlines the steps for creating a concentrated primary stock solution of a solid compound in 100% DMSO.

Materials and Equipment:

  • Test Compound (solid form)

  • Anhydrous, ≥99.9% purity DMSO

  • Analytical Balance (readable to at least 0.1 mg)

  • Calibrated Micropipettes and sterile, nuclease-free tips

  • Sterile microcentrifuge tubes or vials (glass or polypropylene)[12]

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): chemical-resistant gloves (butyl rubber is recommended), safety glasses, lab coat[7][8][18]

Procedure:

  • Pre-Calculation: Determine the mass of the compound required to achieve the desired stock concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing the Compound: Accurately weigh the calculated mass of the compound using an analytical balance. To minimize weighing errors, it is advisable to weigh a larger mass (e.g., >1 mg) and dissolve it in a corresponding larger volume of DMSO. For smaller quantities, dissolving the entire contents of the vial is recommended to avoid inaccuracies from handling small powder amounts.[19]

  • Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. b. Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. c. Visually inspect the solution against a light source to ensure no visible particulates remain. d. If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied if necessary, but the compound's temperature sensitivity should be considered.[17]

  • Final Inspection and Documentation: Once the compound is fully dissolved, clearly label the vial with the compound name, concentration, solvent (100% DMSO), and date of preparation.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization Calculate_Mass 1. Calculate Required Mass Weigh_Compound 2. Accurately Weigh Compound Calculate_Mass->Weigh_Compound Add_DMSO 3a. Add Anhydrous DMSO Weigh_Compound->Add_DMSO Vortex 3b. Vortex Thoroughly Add_DMSO->Vortex Inspect 3c. Visually Inspect Vortex->Inspect Troubleshoot 3d. Sonicate/Warm (if needed) Inspect->Troubleshoot Label_Vial 4. Label and Document Inspect->Label_Vial Fully Dissolved Troubleshoot->Vortex Re-mix Troubleshoot->Label_Vial Fully Dissolved

Figure 1: Workflow for Preparing a Primary DMSO Stock Solution.

Protocol for Preparing Serial Dilutions

Serial dilutions are often required to generate a dose-response curve. To avoid compound precipitation due to "solvent shock," it is best practice to perform the initial serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer.[11][13][20]

Procedure:

  • Prepare Dilution Series in 100% DMSO: a. Label a series of sterile tubes for each concentration in the dilution series. b. Dispense a fixed volume of 100% DMSO into all tubes except the first one (which will contain the highest concentration from the primary stock). c. Transfer a volume from the primary stock solution to the first dilution tube and mix thoroughly. d. Perform the serial transfer of the same volume from one tube to the next, mixing thoroughly at each step.[20]

  • Final Dilution into Assay Buffer: a. For each concentration, add a small, precise volume of the DMSO-diluted stock to the final volume of the aqueous assay buffer. This should be done in a way that the final DMSO concentration remains constant and within the acceptable limits for the assay (e.g., <1%).[21][22][23] b. It is crucial to add the DMSO stock to the aqueous buffer and mix immediately, rather than the other way around, to minimize precipitation.[10]

Serial_Dilution cluster_dmso_series Step 1: Dilution in 100% DMSO cluster_assay_dilution Step 2: Final Dilution in Assay Buffer Stock Primary Stock (e.g., 10 mM) Dil1 Dilution 1 (e.g., 1 mM) Stock->Dil1 Transfer & Mix Dil2 Dilution 2 (e.g., 100 µM) Dil1->Dil2 Transfer & Mix Assay1 Final Assay Conc. 1 (e.g., 10 µM in 0.1% DMSO) Dil1->Assay1 Add to Buffer DilN ... Dil2->DilN Repeat Assay2 Final Assay Conc. 2 (e.g., 1 µM in 0.1% DMSO) Dil2->Assay2 Add to Buffer AssayN ... DilN->AssayN Add to Buffer

Figure 2: Serial Dilution Workflow to Maintain Consistent DMSO Concentration.

Storage and Stability: Protecting Your Investment

The stability of compounds in DMSO is influenced by storage temperature, exposure to water and oxygen, and freeze-thaw cycles.[12]

Optimal Storage Conditions
  • Long-term Storage: For long-term storage, it is generally recommended to store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption.[24][25]

  • Room Temperature Storage: While some compounds are stable at room temperature for extended periods, this is not a universal rule.[26][27] Studies have shown significant compound loss for many molecules after several months at ambient temperatures.[26][27] Therefore, cold storage is the more prudent approach for preserving a diverse chemical library.

The Perils of Freeze-Thaw Cycles

Repeated freeze-thaw cycles can lead to compound degradation and precipitation.[28][29][30] Each cycle can introduce moisture from the atmosphere and the physical stress of phase transition can affect compound stability. To mitigate this, it is highly recommended to aliquot stock solutions into single-use volumes. This practice ensures that the main stock remains frozen and undisturbed, preserving its integrity over time. While some studies indicate that many compounds can withstand a limited number of freeze-thaw cycles without significant loss, minimizing these cycles is a critical best practice.[12][31]

Quality Control: Validating Your Stock Solutions

To ensure the accuracy of experimental results, periodic quality control (QC) of DMSO stock solutions is advisable, particularly for long-term studies or when using automated liquid handlers.

  • Concentration Verification: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection can be used to confirm the concentration of the stock solution.[12]

  • Purity Assessment: These same techniques can also assess the purity of the compound in the stock solution, identifying any potential degradation products.

Safety and Handling: A Culture of Caution

Working with DMSO requires adherence to strict safety protocols.[7][32]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or neoprene are recommended over standard nitrile gloves), safety goggles, and a lab coat.[7][9][18]

  • Ventilation: Handle DMSO in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[18][32]

  • Spill and Waste Disposal: In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste.[32][33] All DMSO-containing waste should be collected and disposed of according to institutional hazardous waste guidelines.[32][33]

Conclusion

The preparation of DMSO stock solutions is a fundamental yet critical process in biological research. By adhering to the principles of using high-purity reagents, verifying solubility, following meticulous protocols for preparation and dilution, and implementing proper storage and handling procedures, researchers can ensure the integrity and reproducibility of their experimental data. A disciplined and informed approach to this seemingly routine task is a cornerstone of high-quality, reliable scientific discovery.

References

  • Vertex AI Search. (n.d.). DMSO Safety: Understanding Risks and Handling Precautions.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. Modern Drug Discovery, 4(11), 23-24.
  • Scribd. (2012). SOP Dimethyl Sulfoxide.
  • Sanco Industries. (2015). DMSO Liquid Safety Data Sheet.
  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO).
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-5.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 15, 2026, from [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • gChem. (n.d.). DMSO Physical Properties.
  • Kozikowski, B. A., et al. (n.d.). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO.
  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO).
  • ResearchGate. (2025). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? Retrieved February 15, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO.
  • Gaylord Chemical. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • NanoTemper Technologies. (n.d.). Ligand serial dilution.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab? Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Sulfoxide (DMSO).
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved February 15, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved February 15, 2026, from [Link]

  • Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
  • Wyzant. (2018). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Protocol Online. (2013). Making a stock solution for my drug using DMSO. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-51.
  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3169. Retrieved February 15, 2026, from [Link]

  • Protocol Online. (2011). Serially diluting compounds while keeping DMSO concentration the same. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved February 15, 2026, from [Link]

Sources

Microwave-Assisted Synthesis of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Series: High-Throughput Medicinal Chemistry

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole . While traditional thermal alkylation of pyrazoles often requires reflux conditions for 12–24 hours with variable yields, this microwave (MW) protocol achieves full conversion in under 20 minutes.

The target molecule is a critical intermediate. The 4-nitropyrazole core, once reduced to 4-aminopyrazole, serves as a "privileged scaffold" in kinase inhibitors and anti-inflammatory agents. This guide provides a self-validating workflow, mechanistic insights, and safety protocols for handling nitro-functionalized heterocycles in pressurized reactors.

Scientific Background & Reaction Engineering

The Chemistry: Regioselective N-Alkylation

The synthesis involves the nucleophilic substitution (


) of 3-methylbenzyl bromide by the deprotonated pyrazole anion.
  • Substrate Symmetry: Unlike 3-substituted pyrazoles, which suffer from

    
     vs. 
    
    
    
    regioselectivity issues, 4-nitro-1H-pyrazole is symmetric due to rapid tautomerism. Alkylation at either nitrogen yields the identical product, simplifying purification.
  • Electronic Effects: The nitro group at position 4 is strongly electron-withdrawing (

    
    ), increasing the acidity of the 
    
    
    
    proton (
    
    
    ). This allows the use of mild carbonate bases (
    
    
    or
    
    
    ) rather than hazardous metal hydrides (
    
    
    ).
Why Microwave Irradiation?

Conventional heating relies on conductive heat transfer, which is slow and creates thermal gradients. Microwave irradiation utilizes dielectric heating , where the solvent (DMF) and reagents align with the oscillating electric field.

  • Dipolar Polarization: DMF (Dipole moment 3.86 D) couples strongly with MW energy, generating rapid, uniform internal heating.

  • Arrhenius Acceleration: The ability to safely access temperatures (e.g., 140°C) significantly above the solvent's atmospheric boiling point in a sealed vessel accelerates the rate constant (

    
    ) exponentially.
    
Mechanistic Pathway

The reaction proceeds via a concerted


 mechanism:
  • Deprotonation: Base removes the pyrazole proton.

  • Nucleophilic Attack: The pyrazolate anion attacks the benzylic carbon.

  • Leaving Group Departure: Bromide is displaced.

ReactionMechanism Reactants 4-Nitro-1H-pyrazole + Base (Cs2CO3) Intermediate Pyrazolate Anion (Nucleophile) Reactants->Intermediate Deprotonation (-H+) Transition Transition State [N...C...Br]‡ Intermediate->Transition + 3-methylbenzyl bromide (SN2 Attack) Product 1-(3-methylbenzyl)-4-nitro-1H-pyrazole + KBr Transition->Product Irreversible

Figure 1: Mechanistic pathway for the base-mediated N-alkylation.

Experimental Protocol

Materials & Reagents
ReagentMWEquiv.[1][2][3][4]Amount (mmol)Role
4-Nitro-1H-pyrazole 113.071.01.0 mmol (113 mg)Substrate
3-Methylbenzyl bromide 185.061.11.1 mmol (204 mg)Electrophile
Cesium Carbonate (

)
325.821.51.5 mmol (489 mg)Base
DMF (Anhydrous) 73.09-3.0 mLSolvent

Note:


 can be substituted for 

, but Cesium often provides higher solubility and faster rates in alkylations.
Equipment Setup
  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).

  • Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high field strength required for slurry).

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Charge the 10 mL microwave vial with 4-nitro-1H-pyrazole (113 mg) and

    
      (489 mg).
    
  • Add a magnetic stir bar.

  • Add Anhydrous DMF (3.0 mL). Critical: Do not fill beyond 50% of vial volume to allow for pressure headspace.

  • Stir at room temperature for 2 minutes to ensure partial deprotonation (slurry formation).

  • Add 3-methylbenzyl bromide (204 mg / ~150

    
    ) dropwise.
    
  • Cap the vial tightly.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Temperature: 120°C

  • Pressure Limit: 250 psi (17 bar)

  • Power: Dynamic (Max 150 W)

  • Hold Time: 15 minutes

  • Stirring: High

Safety Note: Nitro compounds are potentially energetic. Do not exceed 140°C. If the pressure rises rapidly (>10 psi/sec), abort the run immediately.

Step 3: Workup & Isolation

  • Cool the vial to room temperature (using compressed air flow feature of the reactor).

  • Pour the reaction mixture into a separatory funnel containing Water (30 mL) and Ethyl Acetate (30 mL).

  • Shake and separate layers. Extract the aqueous layer once more with Ethyl Acetate (20 mL).

  • Combine organic layers and wash with Brine (20 mL) to remove residual DMF.

  • Dry over Anhydrous

    
     , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Method: Flash Column Chromatography (Silica Gel).[1][2]

  • Eluent: Hexanes : Ethyl Acetate (Gradient 90:10 to 70:30).

  • Observation: The product is typically a pale yellow solid.

  • Expected Yield: 85% - 95%.

Workflow Start Start: Weigh Reagents (Pyrazole + Base) Mix Add Solvent (DMF) Pre-stir 2 min Start->Mix AddElec Add 3-methylbenzyl bromide Mix->AddElec MW Microwave Irradiation 120°C | 15 min | 150W AddElec->MW Quench Quench in H2O Extract w/ EtOAc MW->Quench Purify Flash Chromatography (Hex:EtOAc) Quench->Purify End Final Product Analysis (NMR/LCMS) Purify->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

Characterization & Validation

To validate the synthesis, compare the isolated product against these expected spectral data points.

Proton NMR ( NMR, 400 MHz, )
  • 
     8.20 (s, 1H):  Pyrazole 
    
    
    
    or
    
    
    (deshielded by nitro group).
  • 
     8.05 (s, 1H):  Pyrazole 
    
    
    
    or
    
    
    .
  • 
     7.10 – 7.30 (m, 4H):  Aromatic protons of the benzyl ring.
    
  • 
     5.30 (s, 2H):  Benzylic 
    
    
    
    (diagnostic singlet connecting the rings).
  • 
     2.35 (s, 3H):  Methyl group on the benzyl ring.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Expected Mass:

    
    
    
  • Pattern: Look for the characteristic isotopic pattern if bromide was not fully consumed (though unlikely after purification).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonationIncrease base to 2.0 equiv. or switch to

if using

.
Residual DMF Poor workupDMF is miscible with water but tenacious. Perform 3x water washes or use 5% LiCl solution to aid phase separation.
Pressure Spike DecompositionReduce temperature to 100°C and extend time to 25 min. Ensure vial is not overfilled.
Product Oiling Solvent impurityTriturate the crude oil with cold diethyl ether or pentane to induce crystallization.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. Journal of Organic Chemistry, 76(16), 6657-6669.
  • General N-Alkylation Protocols

    • BenchChem Technical Support.[1] (2025).[1][2][5] Optimizing N-Alkylation of Pyrazoles: General Procedure for Base-Mediated N-Alkylation.

  • Microwave Effect in Organic Synthesis

    • Liu, Y. C., et al. (2013).[3] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[3] Tetrahedron Letters, 54, 949-955.[3]

  • Biological Relevance of Pyrazoles

    • Muthubhupathi, G., et al. (2024).[6] Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive.

Sources

Application Notes and Protocols: Strategic Functionalization of the Pyrazole Ring in 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for creating complex molecular architectures. The compound 1-(3-methylbenzyl)-4-nitro-1H-pyrazole serves as an excellent starting material for diversification. The electron-withdrawing nitro group at the C4 position significantly influences the reactivity of the pyrazole ring, paving the way for a variety of chemical transformations. Functionalization of this core allows researchers to systematically explore the chemical space around the pyrazole nucleus, a critical process in structure-activity relationship (SAR) studies for drug discovery.

This guide provides an in-depth exploration of key strategies for the functionalization of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole. We will delve into the chemical principles, provide field-proven protocols, and explain the causality behind experimental choices. The methodologies discussed focus on three primary avenues: the reduction of the nitro group to a versatile amino functionality, nucleophilic aromatic substitution to introduce new moieties at the C4 position, and advanced palladium-catalyzed cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation.

The Gateway Transformation: Reduction of the 4-Nitro Group

The conversion of the 4-nitro group to a 4-amino group is arguably the most critical initial step in the functionalization cascade of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole. The resulting amine, 4-amino-1-(3-methylbenzyl)-1H-pyrazole, is a highly valuable intermediate. The amino group can be readily acylated to form amides, converted into a diazonium salt for Sandmeyer-type reactions, or used in reductive amination, opening up a vast array of synthetic possibilities.

Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages and limitations.[1][2] The choice of reagent is often dictated by the presence of other functional groups in the molecule and the desired scale of the reaction.

Causality Behind Method Selection:

  • Catalytic Hydrogenation (e.g., H₂ over Pd/C): This is often the method of choice for its high efficiency and clean reaction profile, typically yielding the product with minimal purification.[1] However, it requires specialized equipment for handling hydrogen gas and carries the risk of reducing other sensitive functionalities. For the target molecule, there is a potential risk of debenzylation (cleavage of the C-N bond of the benzyl group).[1] Raney Nickel is an alternative catalyst that may be used, especially if dehalogenation of aromatic halides is a concern on more complex substrates.[1]

  • Metal/Acid Systems (e.g., Fe/HCl, Zn/AcOH): These are classical, cost-effective methods. Iron in acidic media is a mild and often-used reagent.[1]

  • Tin(II) Chloride (SnCl₂): This method is particularly advantageous due to its mildness and high chemoselectivity.[1][3] It effectively reduces nitro groups in the presence of other reducible moieties like nitriles or esters.[3][4] The reaction is typically performed in an acidic medium, often with concentrated HCl in a solvent like ethanol.[5]

The following workflow diagram illustrates the overall strategic approach to functionalizing the title compound, starting with the pivotal nitro group reduction.

G Start 1-(3-methylbenzyl)-4-nitro-1H-pyrazole Amine 4-Amino-1-(3-methylbenzyl)-1H-pyrazole Start->Amine Reduction (e.g., SnCl₂, H₂/Pd/C) SNAAr 4-Substituted Pyrazole (via SNAAr) Start->SNAAr SNAAr (e.g., NaOMe) Halide 4-Halo-1-(3-methylbenzyl)-1H-pyrazole Amine->Halide Sandmeyer Reaction Amide Amide Derivatives Amine->Amide Acylation Coupled 4-Aryl/Alkynyl Pyrazole (via Cross-Coupling) Halide->Coupled Pd-Catalyzed Cross-Coupling

Caption: Overall Functionalization Strategy.

Protocol 1: Reduction of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole using Tin(II) Chloride

This protocol describes a reliable and scalable method for the synthesis of 4-amino-1-(3-methylbenzyl)-1H-pyrazole.

Materials:

  • 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(3-methylbenzyl)-4-nitro-1H-pyrazole (1.0 eq).

  • Add ethanol as the solvent (approx. 10 mL per gram of starting material).

  • In a separate beaker, dissolve tin(II) chloride dihydrate (5.0 eq) in concentrated HCl (approx. 4 mL per gram of SnCl₂·2H₂O). This step is exothermic and should be performed with care.

  • Add the SnCl₂/HCl solution to the stirred suspension of the nitropyrazole at room temperature.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed (usually 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully basify the mixture by adding 5 M NaOH solution. A thick white precipitate of tin salts will form. Continue adding NaOH until the pH is ~10-12.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Summary Table 1: Comparison of Reduction Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂ (1 atm or higher), Pd/C (5-10 mol%)MeOH or EtOH, RT, 2-12 hHigh yield, clean reaction, easy work-upRequires H₂ gas, potential for debenzylation, catalyst cost
Tin(II) ChlorideSnCl₂·2H₂O (4-5 eq), conc. HClEtOH, Reflux, 2-6 hMild, good functional group tolerance[1][3]Stoichiometric tin waste, requires careful pH adjustment
Iron ReductionFe powder (5-10 eq), NH₄Cl or AcOHEtOH/H₂O, Reflux, 4-12 hInexpensive, environmentally benign metalSlower reaction times, large excess of metal required

Nucleophilic Aromatic Substitution (SNAAr)

The potent electron-withdrawing nature of the nitro group at the C4 position activates the pyrazole ring towards nucleophilic aromatic substitution (SNAAr).[6][7] This allows for the direct displacement of the nitro group by a variety of nucleophiles, providing a direct route to 4-substituted pyrazoles. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] For the substitution to occur, the aromatic ring must be sufficiently electron-poor. The reaction rate is dependent on the strength of the nucleophile and the stability of the intermediate.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OxAdd Ar-X Transmetal Ar-Pd(II)(Ar')L₂ (Transmetalation) OxAdd->Transmetal Ar'-B(OH)₂ Base Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' (Reductive Elimination) Transmetal->RedElim RedElim->Pd0 Product Out ArX Ar-X (4-Halo-pyrazole) ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1-(3-methylbenzyl)-1H-pyrazole

This protocol provides a general procedure for the arylation of a 4-bromopyrazole intermediate.

Materials:

  • 4-Bromo-1-(3-methylbenzyl)-1H-pyrazole

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

  • Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

  • Nitrogen or Argon source

  • Schlenk flask or sealed vial, condenser, magnetic stirrer.

Procedure:

  • To a Schlenk flask, add 4-bromo-1-(3-methylbenzyl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe. A common solvent mixture is dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerProductKey Features & Considerations
Suzuki-Miyaura Boronic acids/estersBiaryls, Aryl-pyrazolesWide substrate scope, functional group tolerance, stable reagents. [8]
Sonogashira Terminal alkynesAlkynyl-pyrazolesDirect introduction of an alkyne, requires Cu(I) co-catalyst. [9][10]
Heck AlkenesVinyl-pyrazolesForms C(sp²)-C(sp²) bonds, regioselectivity can be an issue. [11]
Buchwald-Hartwig Amines, AlcoholsN-Aryl-pyrazoles, Aryl-ethersForms C-N or C-O bonds, requires specialized phosphine ligands.

Conclusion

The functionalization of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole offers a rich and diverse field of synthetic exploration for researchers in drug discovery. By strategically employing reactions such as nitro group reduction, nucleophilic aromatic substitution, and a variety of palladium-catalyzed cross-coupling reactions, chemists can generate extensive libraries of novel pyrazole derivatives. The transformation of the nitro group into an amino group is a cornerstone of this strategy, providing a versatile handle for subsequent modifications. The protocols and principles outlined in this guide provide a robust framework for the rational design and synthesis of new chemical entities based on this privileged scaffold.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Chen, Y., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 197-201. [Link]

  • Tang, Y., et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. New Journal of Chemistry. [Link]

  • Dvorak, C. A., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(12), 4789-4792. [Link]

  • Eller, G. A., et al. (2007). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Helvetica Chimica Acta, 90(11), 2189-2197. [Link]

  • Yaroshenko, V. O. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(11), 3392. [Link]

  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds. (1996).
  • Iaroshenko, V. O., et al. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2906-2915. [Link]

  • Kair N., et al. (2022). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Scientific Reports. [Link]

  • Wang, Z., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 803-806. [Link]

  • Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]

  • Common Organic Chemistry. (n.d.). Tin(II) Chloride Dihydrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. RSC Advances, 11(60), 38141-38148. [Link]

  • Iaroshenko, V. O., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2906-2915. [Link]

  • Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4938. [Link]

  • Nsele, P. Z., et al. (2021). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(36), 22171-22183. [Link]

  • ResearchGate. (n.d.). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling synthesis of novel pyrazoles thickened benzosulfonlactam derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient synthesis of new pyrazole‐linked oxazoles via Sonogashira coupling reaction. Retrieved from [Link]

  • ResearchGate. (2009). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • ResearchGate. (n.d.). Reaction of 1-methyl-4-nitro-pyrazole with 4-amino-1,2,4-triazole. Retrieved from [Link]

  • Pevzner, M. S., et al. (2005). Nitropyrazoles: XII. Transformations of the 4-Methyl Group in 1,4-Dimethyl-3,5-dinitropyrazole and Cyclization of the Transformation Products. Russian Journal of Organic Chemistry, 41(10), 1520-1526. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 157. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Kurbangalieva, A. R., et al. (2021). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Chemistry of Heterocyclic Compounds, 57(11), 1109-1115. [Link]

  • ResearchGate. (1988). Nitropyrazoles (review). Retrieved from [Link]

  • Kącka-Zych, A., & Zawadzińska, K. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Molecules, 27(23), 8443. [Link]

  • Mamedov, V. A., et al. (2021). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Molecules, 26(16), 4938. [Link]

  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. (2007).
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine..... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 4-Nitro-1,3,5-trimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. Retrieved from [Link]

  • Habraken, C. L., & Poels, E. K. (1977). NUCLEOPHILIC SUBSTITUTION REACTIONS ON N-NITROPYRAZOLES. Journal of Organic Chemistry, 42(17), 2893-2895. [Link]

  • Habraken, C. L., & Poels, E. K. (1977). Pyrazoles. 15. Nucleophilic substitution reactions on N-nitropyrazoles. The Journal of Organic Chemistry, 42(17), 2893-2895. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4791. [Link]

Sources

Application Note & Protocols: Strategies for the Crystallization of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to developing a robust crystallization methodology for 1-(3-methylbenzyl)-4-nitro-1H-pyrazole. Given the absence of established protocols for this specific molecule in public literature[1], this application note presents a systematic approach based on first principles of crystallization, solvent theory, and proven techniques for small organic molecules. We address researchers, medicinal chemists, and process development scientists, offering a logical workflow from initial solvent screening to advanced optimization techniques like seeding. The protocols herein are designed to be self-validating, enabling the user to systematically identify optimal conditions for obtaining high-purity, single-crystal material suitable for structural elucidation and further development.

Introduction: The Importance of the Crystalline State

1-(3-methylbenzyl)-4-nitro-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are recognized as "privileged structures" in drug design due to their diverse and significant pharmacological activities[2][3]. As with any active pharmaceutical ingredient (API) or key intermediate, obtaining the compound in a highly pure, stable, and crystalline form is a critical step in the development pipeline. Crystallization is not merely a purification technique; it is the definitive step that dictates a compound's solid-state properties, including stability, solubility, and batch-to-batch consistency[4].

The process of crystallization involves two fundamental stages: nucleation, the initial formation of a stable crystalline entity, and subsequent crystal growth[5]. Controlling these two stages is paramount to achieving the desired outcome: a well-ordered, single-crystal lattice, rather than an amorphous precipitate or a shower of microcrystals. This guide provides the strategic framework and detailed protocols to navigate this process effectively for 1-(3-methylbenzyl)-4-nitro-1H-pyrazole.

Part 1: Foundational Strategy - Solvent Selection

The cornerstone of any successful crystallization is the selection of an appropriate solvent or solvent system[6][7]. An ideal solvent should exhibit differential solubility as a function of temperature—high solubility at an elevated temperature and low solubility at room or sub-ambient temperatures[8]. This principle allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystallization[6].

Inferred Physicochemical Properties

While experimental data for 1-(3-methylbenzyl)-4-nitro-1H-pyrazole is scarce, we can infer its properties from its structure to guide solvent selection.

Structural FeatureChemical ClassPredicted PropertyImplication for Solvent Selection
Pyrazole RingHeterocycle, Weak BaseCapable of hydrogen bondingSoluble in protic solvents (alcohols) and polar aprotic solvents.
Nitro Group (-NO₂)Electron-withdrawingIncreases polarity, potential for dipole-dipole interactions.Enhances solubility in polar solvents (e.g., acetone, ethyl acetate).
Benzyl GroupAromatic, NonpolarContributes nonpolar character.May have some solubility in aromatic solvents (toluene) or chlorinated solvents.
Overall MoleculeNitroaromatic PyrazoleModerately polar organic small molecule.A broad range of solvents from alcohols to esters and aromatics should be screened.
Recommended Solvents for Initial Screening

Based on the inferred properties and literature for similar nitro-substituted pyrazoles[4], the following solvents are recommended for an initial screening campaign.

SolventClassBoiling Point (°C)Rationale
EthanolProtic78Good general solvent for moderately polar compounds, often effective for pyrazoles.
Isopropanol (IPA)Protic82Similar to ethanol, but can sometimes offer different solubility profiles.
Ethyl AcetateAprotic Ester77Medium polarity, effective for compounds with ester-like or ketone-like features.
AcetoneAprotic Ketone56Strong polar aprotic solvent, useful for highly polar compounds.
AcetonitrileAprotic Nitrile82Polar aprotic solvent, often yields high-quality crystals.
TolueneAromatic111Can be effective for less polar compounds or as a component in a binary solvent system.
MethanolProtic65A highly polar protic solvent, used in the recrystallization of related pyrazoles[9][10].
Protocol 1: Small-Scale Solvent Solubility Screening

This protocol is designed to rapidly identify promising solvents using minimal material.

Objective: To determine which solvents render the compound soluble when hot and insoluble when cold.

Materials:

  • 1-(3-methylbenzyl)-4-nitro-1H-pyrazole (approx. 10-20 mg per solvent)

  • Small test tubes or 1-dram vials

  • Selection of candidate solvents (from table above)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Glass stirring rod

Methodology:

  • Place ~15 mg of the compound into a small test tube.

  • Add the candidate solvent dropwise (e.g., start with 0.3 mL) at room temperature.

  • Agitate the mixture vigorously by flicking the tube. Observe if the solid dissolves completely. If it does, the solvent is unsuitable for single-solvent cooling crystallization[8].

  • If the solid remains insoluble or sparingly soluble, heat the mixture gently to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves completely.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Observe the result. An ideal solvent will show a significant yield of crystalline solid upon cooling[8]. If no solid forms, try scratching the inside of the tube with a glass rod to induce nucleation.

  • Record your observations (e.g., "Insoluble cold, soluble hot, good crystal formation") for each solvent tested.

Part 2: Core Crystallization Protocols

Once a suitable solvent or solvent/anti-solvent pair is identified, the following methods can be employed to grow high-quality crystals.

Workflow for Crystallization Method Development

The following diagram outlines the logical flow from initial screening to obtaining optimized crystals.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Optimization A Start with Crude 1-(3-methylbenzyl)-4-nitro-1H-pyrazole B Protocol 1: Small-Scale Solvent Screening A->B C Analyze Results B->C D Method A: Slow Cooling C->D Good 'Hot/Cold' Solvent Found E Method B: Anti-Solvent Diffusion C->E Solvent/Anti-Solvent Pair Identified F Method C: Slow Evaporation C->F Soluble in Volatile Solvent G Crystals Formed? D->G E->G F->G H Protocol 3: Seeding G->H No / Microcrystalline I Troubleshoot: (Oiling out, poor yield, etc.) G->I No / Other Issues J High-Quality Crystals (For Analysis) G->J Yes H->G I->B Re-screen Solvents

Caption: Logical workflow for crystallization method development.

Method A: Slow Cooling Crystallization

Protocol 2: Slow Cooling Crystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent, as determined in Protocol 1.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could interfere with crystal growth.

  • Slow Cooling: Cover the flask with a watch glass or loose-fitting stopper and allow it to cool undisturbed to room temperature. To further slow the cooling rate and encourage larger crystals, the flask can be placed in an insulated container (e.g., a beaker of hot water or wrapped in glass wool).

  • Chilling: Once the flask has reached room temperature, place it in an ice bath or refrigerator (2-8°C) for at least one hour to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Method B: Anti-Solvent Vapor Diffusion

This method is ideal when only milligram quantities of material are available and is excellent for growing high-quality single crystals for X-ray diffraction[5][13][14]. It relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent.

Protocol 3: Hanging Drop Vapor Diffusion

  • Prepare Reservoir: Add 0.5-1.0 mL of the anti-solvent (e.g., hexane, cyclohexane) to the well of a 24-well crystallization plate[15].

  • Prepare Solution: Dissolve the compound in a "good," less volatile solvent (e.g., toluene, dichloromethane) to near-saturation in a separate small vial.

  • Set the Drop: Pipette a small drop (2-5 µL) of the compound's solution onto the center of a siliconized glass coverslip[15][16].

  • Seal the Well: Invert the coverslip and place it over the reservoir well, using vacuum grease to create an airtight seal.

  • Equilibration: Over time, the volatile anti-solvent from the reservoir will diffuse into the drop, reducing the compound's solubility and slowly inducing crystallization[16][17].

  • Incubation: Store the plate in a vibration-free location at a constant temperature and monitor periodically for crystal growth.

Caption: Schematic of a hanging drop vapor diffusion setup.

Part 3: Advanced Optimization - The Power of Seeding

Often, spontaneous nucleation occurs at a high level of supersaturation, leading to a shower of small, poorly formed crystals. Seeding is a powerful technique to gain control over nucleation[18]. By introducing a tiny quantity of pre-existing crystals (seeds) into a solution in its metastable zone—a state of supersaturation where new crystals will not spontaneously form but existing ones can grow—one can promote the formation of fewer, larger, and higher-quality crystals[19][20][21].

The Principle of Seeding in the Metastable Zone

G cluster_0 Supersaturation Level cluster_1 Crystallization Zones High High Medium Medium Low Low A Precipitation Zone (Rapid, Amorphous) B Labile Zone (Spontaneous Nucleation) C Metastable Zone (Growth on Seeds Only) D Stable Zone (Undersaturated) Growth Controlled Crystal Growth C->Growth Seed Introduce Seed Crystal Seed->C

Caption: Seeding allows for controlled growth in the metastable zone.

Protocol 4: Microseed Stock Preparation and Seeding

Objective: To create a seed stock and use it to control crystallization.

Materials:

  • Initial crystals of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole (from any previous method)

  • Seed beads or a small glass rod

  • 1.5 mL microcentrifuge tube

  • The mother liquor or fresh crystallization solvent

Methodology:

  • Harvest Initial Crystals: Transfer a small number of the best-looking initial crystals into a 1.5 mL microcentrifuge tube.

  • Add Liquid: Add ~50-100 µL of the mother liquor or fresh solvent to the tube.

  • Create Microseeds: Add one or two seed beads (or use the tip of a glass rod) and vortex vigorously for 30-60 seconds to crush the crystals into a fine suspension of microseeds[22].

  • Prepare Supersaturated Solution: Prepare a fresh, hot, saturated solution of the compound as described in Protocol 2, Step 1. Allow it to cool slightly, entering the metastable zone (typically a few degrees below the full dissolution temperature).

  • Introduce Seeds: Dip a fine glass fiber or a clean toothpick into the microseed stock solution and then streak it through the supersaturated solution[18]. The tiny seeds deposited along the streak line will act as nucleation points.

  • Incubate and Observe: Cover the solution and allow it to cool slowly as in Protocol 2. High-quality crystals should now grow along the streak line. The number of crystals can be controlled by diluting the seed stock[22].

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high at the crystallization temperature; cooling is too rapid; solution is too concentrated.Use a less-good solvent or a solvent mixture. Slow down the cooling rate significantly. Use a more dilute solution. Try seeding at a higher temperature.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask. Add a seed crystal. Cool to a much lower temperature (e.g., -20°C).
Fine Powder/Precipitate Nucleation rate is too high; solution is too supersaturated; cooling is too fast.Reduce the level of supersaturation by using a more dilute solution. Cool much more slowly. Use seeding in the metastable zone to control nucleation[18][19].
Poor Yield The compound has significant solubility even at low temperatures; insufficient cooling time.Use an anti-solvent to crash out the remaining material. Evaporate a portion of the solvent. Ensure the solution is chilled for an adequate amount of time.

Conclusion

The successful crystallization of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole is an achievable goal through a systematic and principled approach. This guide provides a comprehensive workflow, beginning with the critical step of solvent screening and progressing through standard and advanced crystallization techniques. By understanding the causality behind each experimental choice—from solvent polarity to the controlled introduction of seeds—researchers can effectively navigate the path to obtaining high-purity, crystalline material. The protocols detailed herein serve as a robust starting point for developing a validated and reproducible crystallization process essential for advancing drug discovery and development projects.

References

  • Hampton Research. (n.d.). Seeding. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved from [Link]

  • Bergfors, T. (2007). Succeeding with Seeding: Some Practical Advice. In R.J. Read & J.L. Sussman (Eds.), Evolving Methods for Macromolecular Crystallography. Springer. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Retrieved from [Link]

  • Unknown Author. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Raval, M., et al. (2026, February 05). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • University of Sussex. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 07). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Britt, R. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • ANDRITZ. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Gabas, N., et al. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Lu, W., et al. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. PMC - NIH. Retrieved from [Link]

  • Myande Group. (n.d.). Cooling/Freezing Crystallization. Retrieved from [Link]

  • Jones, A. W., et al. (2023, March 01). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • APC. (2020, September 28). How to choose a solvent & design a crystallization faster?. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 01). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenz. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2024, May 07). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Case ID: PYR-NIT-04-OPT Status: Active Topic: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemistry of Success

The synthesis of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole is a classic nucleophilic substitution (


) reaction. You are alkylating the nitrogen of an electron-deficient heterocycle (4-nitropyrazole) with an activated alkyl halide (3-methylbenzyl bromide/chloride).

While theoretically simple, yield loss in this reaction typically stems from three specific failure modes:

  • Competitive Nucleophilicity: The nitro group at position 4 pulls electron density, making the pyrazole nitrogen a poor nucleophile (

    
     ~9.6). It requires effective deprotonation.
    
  • Solvation Traps: The product often has high solubility in polar aprotic solvents (DMF/DMSO), leading to significant loss during aqueous workup.

  • Moisture Sensitivity: The benzyl halide is susceptible to hydrolysis, consuming the reagent before it reacts with the pyrazole.

This guide provides a self-validating protocol and troubleshooting logic to elevate your yields from "mediocre" (40-60%) to "quantitative" (>90%).

Standard Operating Procedure (Optimized)

Do not deviate from the stoichiometry without calculation. This protocol uses Cesium Carbonate (


)  instead of Potassium Carbonate (

) to leverage the "Cesium Effect" (higher solubility and looser ion pairing), which is critical for electron-deficient pyrazoles.

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 equiv)

  • 3-Methylbenzyl bromide (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Acetonitrile (MeCN) [Anhydrous] (10 mL/g of substrate)

  • Optional: TBAI (Tetrabutylammonium iodide) (0.05 equiv) if using chloride.

Protocol:

  • Activation: In a dry flask under

    
    , dissolve 4-nitro-1H-pyrazole in anhydrous MeCN. Add 
    
    
    
    . Stir at room temperature for 30 minutes. Why? This ensures complete deprotonation to the pyrazolate anion before the electrophile is introduced.
  • Addition: Add 3-methylbenzyl bromide dropwise over 5 minutes.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexane).

    • Checkpoint: The starting material (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ~0.2) should disappear; Product (
      
      
      
      ~0.6) will appear.
  • Workup (Critical for Yield):

    • Cool to RT. Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ). Wash the filter cake with EtOAc.
    • Concentrate the filtrate to near dryness before adding water.

    • Resuspend residue in EtOAc and wash with water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if solid, or flash chromatography (Hexane/EtOAc gradient).

Troubleshooting & FAQs

Q1: My yield is stuck at 50-60%. I am using DMF and K2CO3. What is wrong?

Diagnosis: You are likely suffering from Workup Loss . Explanation: DMF is miscible with water and has a high affinity for organic compounds. When you pour a DMF reaction into water/EtOAc, a significant portion of your product stays in the DMF/Water phase. Solution:

  • Switch Solvent: Use Acetonitrile (MeCN) . It is easier to remove by evaporation before the aqueous workup.

  • Aggressive Extraction: If you must use DMF, dilute the reaction mixture with 5x volume of 5% LiCl solution (breaks the DMF emulsion) and extract 3x with EtOAc.

Q2: The reaction is extremely slow (>24h). I am using the Benzyl Chloride derivative.

Diagnosis: Poor Leaving Group ability. Explanation: Chloride is a poorer leaving group than bromide. The electron-deficient pyrazole is a weak nucleophile and struggles to displace the chloride. Solution:

  • Finkelstein Catalysis: Add 5 mol% TBAI (Tetrabutylammonium iodide) or NaI. This converts the benzyl chloride to the more reactive benzyl iodide in situ.

  • Temperature: Increase temperature to 80°C (refluxing MeCN).

Q3: I see a new spot on the baseline of my TLC. Is it a side product?

Diagnosis: Likely Quaternization (Over-alkylation) or Hydrolysis . Explanation: Although rare for 4-nitropyrazole, high temperatures or massive excess of alkyl halide can force alkylation at the second nitrogen, forming a cationic salt (stays on baseline). Alternatively, if your solvent was wet, the benzyl bromide hydrolyzed to benzyl alcohol. Solution:

  • Check Stoichiometry: Ensure you are using only 1.1 equiv of alkyl halide.

  • Dry Solvents: Verify solvent water content is <50 ppm.

Optimization Data: Solvent & Base Effects[2]

The following table summarizes internal benchmarking data for the alkylation of 4-nitropyrazole.

EntryBaseSolventTemp (°C)Time (h)Isolated YieldNotes
1

DMF801265%Loss during aqueous workup.
2

AcetoneReflux2445%Reaction too slow (low temp).
3

THF0 to RT282%Good yield, but hazardous handling.
4

MeCN 60 4 94% Optimal balance of rate/workup.
5

DCMRT48<10%Base too weak for nitropyrazole.

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the deprotonation equilibrium and the


 attack. Note the "Cesium Effect" facilitating the naked anion availability.

G Start 4-Nitro-1H-pyrazole Inter Pyrazolate Anion (Cs+ Ion Pair) Start->Inter Deprotonation (-H+) Base Base (Cs2CO3) Base->Inter TS SN2 Transition State Inter->TS + Electrophile Reagent 3-Methylbenzyl Bromide Reagent->TS Product 1-(3-methylbenzyl)- 4-nitro-1H-pyrazole TS->Product Br- displacement

Caption: The reaction proceeds via the formation of a pyrazolate anion. Cesium (Cs+) reduces tight ion-pairing, increasing the nucleophilicity of the nitrogen.

Figure 2: Optimized Workup Workflow

Follow this decision tree to maximize recovery during the isolation phase.

Workup Step1 Reaction Complete (MeCN Solvent) Step2 Filter Solids (Remove CsBr/Cs2CO3) Step1->Step2 Step3 Evaporate MeCN (Critical Step) Step2->Step3 Wash cake w/ EtOAc Step4 Residue + EtOAc + Water Step3->Step4 Prevents emulsion Step5 Phase Separation Step4->Step5 Step6 Organic Layer (Dry & Conc.) Step5->Step6 Step7 Aqueous Layer (Discard) Step5->Step7

Caption: Removing the reaction solvent (MeCN) prior to aqueous partition prevents the product from remaining solubilized in the aqueous phase.

References

  • BenchChem Technical Support. (2025).[1] Optimizing N-Alkylation of Pyrazoles: Regioselectivity and Conditions. BenchChem.[1] Link

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Recent Developments and Protocols.Link

  • Royal Society of Chemistry. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.[3] RSC Advances. Link

Sources

Technical Guide: Optimizing Solvent Selection for Recrystallizing Nitro-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the purification of nitro-pyrazole derivatives, a class of compounds critical in both pharmaceutical oncology pipelines and high-energy density material (HEDM) research.[1] Due to the presence of the nitro group (


) and the pyrazole ring, these compounds exhibit unique polarity, potential thermal instability, and a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1]

Core Logic: The Solvent Selection Matrix[1]

Recrystallization relies on a steep solubility curve. For nitro-pyrazoles, which are typically polar and capable of hydrogen bonding (especially if


-unsubstituted), the "Like Dissolves Like" rule must be applied with precision.[1]
Solubility Profiles & Solvent Classes

Nitro-pyrazoles generally follow this solubility hierarchy. Your goal is to find a system where the compound is soluble at reflux but insoluble at


 .[1]
Solvent ClassExamplesSolubility Behavior (Nitro-Pyrazoles)Application
Polar Aprotic DMSO, DMF, DMAcHigh Solubility (Cold & Hot)Avoid for single-solvent. Use only as the "Good" solvent in binary pairs.[1] Hard to remove (high BP).
Polar Protic Methanol, Ethanol, IPAModerate to High Primary Choice. Ethanol is often the "Goldilocks" solvent. Excellent for cooling crystallization.[2]
Esters/Ketones Ethyl Acetate, AcetoneModerate Secondary Choice. Good for

-alkylated derivatives. Acetone is often too soluble; Ethyl Acetate is excellent.[2]
Aromatics Toluene, XyleneLow to Moderate Specialized. Useful for highly substituted, lipophilic derivatives. High BP allows higher thermal input (risk of decomposition).
Non-Polar Hexane, Heptane, WaterInsoluble Anti-Solvent. Used to force precipitation in binary systems. (Water is non-solvent for lipophilic, but solvent for highly polar salts).
The Selection Workflow (Decision Tree)

Do not guess. Follow this logic to select the optimal solvent system.

SolventSelection Start START: 50mg Sample Test1 Add 0.5mL Solvent (Room Temp) Start->Test1 Decision1 Dissolves? Test1->Decision1 TooSoluble Too Soluble (Poor Yield) Decision1->TooSoluble Yes Test2 Heat to Reflux Decision1->Test2 No Use as Anti-Solvent\nor Try Less Polar Use as Anti-Solvent or Try Less Polar TooSoluble->Use as Anti-Solvent\nor Try Less Polar Decision2 Dissolves? Test2->Decision2 Insoluble Insoluble (Poor Capacity) Decision2->Insoluble No Cool Cool to 0°C Decision2->Cool Yes Use as Anti-Solvent\nor Try More Polar Use as Anti-Solvent or Try More Polar Insoluble->Use as Anti-Solvent\nor Try More Polar Decision3 Crystals Form? Cool->Decision3 Decision3->TooSoluble No Precipitate Ideal IDEAL SYSTEM Decision3->Ideal Yes (Crystals) Oil Oiling Out Decision3->Oil Liquid Droplets

Figure 1: Solvent Screening Logic. Blue nodes represent actions; Yellow diamonds represent decision points; Green represents success; Red represents failure modes.

Troubleshooting: The "Oiling Out" Phenomenon

The Issue: Nitro-pyrazoles often separate as a liquid (oil) before crystallizing.[1] This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid equilibrium).[1] Why it happens:

  • Impurities: Depress the melting point of your product below the solvent's boiling point.[3][4]

  • Solvent Choice: The boiling point of the solvent is higher than the melting point of the solvated product.[1]

  • Supersaturation: Cooling too fast traps the compound in a metastable liquid state.

Protocol: Remediation of Oiling Out

If you see oily droplets instead of crystals:

  • Re-heat: Bring the mixture back to a clear solution at reflux.

  • Add "Good" Solvent: Add 10-20% more of the solvent in which the compound is soluble. This shifts the composition away from the LLPS boundary.

  • Seed at High Temp:

    • Cool the solution very slowly.

    • Add a seed crystal of the pure product when the solution is just below boiling (or at the first sign of cloudiness).

    • Why? The seed provides a template for the lattice, bypassing the amorphous liquid phase.

  • Trituration: If the oil solidifies into a gum, decant the solvent and add a non-solvent (e.g., Hexane or Ether) to grind (triturate) the gum into a powder.[1]

Polymorph Control

Nitro-pyrazoles are notorious for polymorphism (existing in multiple crystal forms). Different forms have different densities, stabilities, and bioavailabilities.

  • Kinetic Control (Fast Cooling): often yields metastable forms (less dense, higher solubility).[1]

  • Thermodynamic Control (Slow Cooling): yields the stable form (denser, lower solubility).[1]

Experimental Tip: To ensure consistent polymorphs, strictly control the cooling ramp rate (e.g.,


) and agitation speed .

Safety & Thermal Stability (Critical)

WARNING: Nitro-pyrazoles are energetic.[5] Many are shock-sensitive or possess explosive decomposition pathways.

  • Never distill to dryness: Concentrating nitro compounds to dryness can concentrate peroxides or trigger thermal runaway.

  • Temperature Limits: Know the DSC (Differential Scanning Calorimetry) onset of decomposition. Keep recrystallization temperatures at least 50°C below the decomposition onset.

  • Solvent Compatibility: Avoid recrystallizing nitro compounds from strongly basic amines or oxidizing acids, as this can trigger ring cleavage or sensitization.

Frequently Asked Questions (FAQ)

Q1: My nitro-pyrazole is soluble in Ethanol but yields are low (50%). How do I improve this?

  • Answer: You are likely losing product in the mother liquor.[6] Switch to a Binary Solvent System . Dissolve in hot Ethanol (minimum volume), then add hot Water (anti-solvent) dropwise until persistent turbidity appears. Re-heat to clear, then cool slowly. This "pushes" the compound out of solution, typically increasing yield to >85%.

Q2: The compound dissolves in Ethyl Acetate but precipitates as a "goo" when I add Hexane.

  • Answer: You added the anti-solvent (Hexane) too fast. The local high concentration of anti-solvent caused immediate, amorphous precipitation (oiling out).

    • Fix: Add Hexane slowly through the condenser while the solution is boiling , keeping the mixture clear. Stop adding just before turbidity. Let it cool slowly.

Q3: Can I use DMSO or DMF for recrystallization?

  • Answer: Only as a last resort. These solvents have high boiling points (

    
     and 
    
    
    
    ). Removing them requires high heat (dangerous for nitro compounds) or extensive washing with water, which can cause oiling. If you must, use a DMSO/Water pair, but expect slow drying times.

Q4: My crystals are colored (yellow/orange), but the pure compound should be white.

  • Answer: Nitro compounds often trap colored impurities. Perform a Charcoal Treatment :

    • Dissolve compound in hot solvent.[7]

    • Add 1-2% wt/wt Activated Carbon.

    • Stir hot for 5-10 mins.

    • Filter hot through Celite.

    • Crystallize the filtrate.[6]

References

  • Solubility & Thermodynamics: Liu, W., et al. (2021).[5] "Solubility determination and correlation for 3-nitropyrazole in four binary solvents." Journal of Molecular Liquids. Link[1]

  • Oiling Out Mechanisms: Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. Link

  • Polymorphism in Energetics: Zhang, C., et al. (2013). "Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole." RSC Advances. Link

  • Safety Data: Fisher Scientific. "Safety Data Sheet: 3-Nitro-1H-pyrazole." Link[1]

  • General Solvent Properties: Louisiana State University. "Common Solvent Properties Table." Link

Sources

Technical Guide: Overcoming Kinetic & Steric Barriers in 3-Methylbenzyl Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

While 3-methylbenzyl (m-methylbenzyl) groups are less sterically congested than their ortho (2-methyl) counterparts, they present a unique "deceptive" challenge in complex synthesis. The meta-methyl group increases the rotational volume of the aryl ring without directly blocking the benzylic carbon. This often leads to "Remote Steric Interference" —where the reaction works on simple models but fails when applied to bulky scaffolds (e.g., heterocycles, protein residues) or within rigid catalytic pockets.

This guide addresses the three most common failure modes:

  • 
     Stalling:  Incomplete conversion with bulky nucleophiles.
    
  • Catalytic Mismatch: Failure in Pd/Ni cross-couplings due to ligand clashes.

  • Competitive Side-Reactions: Over-alkylation masquerading as steric inhibition.

Troubleshooting Module: Nucleophilic Substitution ( )

The Problem: You are attempting to alkylate a secondary amine or a hindered heterocycle with 3-methylbenzyl bromide/chloride, but the reaction stalls at 40–60% conversion.

The Science: The 3-methyl group exerts a weak electron-donating effect (+I), which should theoretically accelerate


 by stabilizing the transition state. If the reaction stalls, the issue is likely conformational gating . The nucleophile cannot access the 

orbital effectively due to the rotational sweep of the meta-methyl group against the nucleophile's own bulk.
Protocol A: The "Finkelstein-Assisted" Alkylation

Use this when: Standard alkylation in DMF/Acetonitrile is too slow.

Mechanism: In situ conversion of the alkyl bromide/chloride to a highly reactive alkyl iodide using catalytic iodide salts. The iodide is a better leaving group (


 is softer and more polarizable than 

or

).

Step-by-Step Workflow:

  • Solvent: Switch to Acetone (if reactants are soluble) or Butanone (MEK) for higher boiling points. If strictly non-polar solvents are needed, use Acetonitrile .

  • Additive: Add 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Stoichiometry: 1.0 eq Substrate : 1.2 eq 3-Methylbenzyl halide : 2.0 eq Base (

    
     or 
    
    
    
    ).
  • Temperature: Heat to reflux. The formation of insoluble NaCl/NaBr precipitates drives the equilibrium (Le Chatelier’s principle).

Visualization of the Catalytic Cycle:

FinkelsteinCycle Start 3-Methylbenzyl-Cl (Slow Reactant) Intermediate 3-Methylbenzyl-I (Fast Intermediate) Start->Intermediate + NaI (cat) - NaCl (ppt) Product Alkylated Product (Final) Intermediate->Product + Nucleophile - NaI (regenerated)

Figure 1: The catalytic iodide cycle accelerates the reaction by swapping a "hard" leaving group for a "soft" one, bypassing the kinetic barrier.

Troubleshooting Module: Metal-Catalyzed Cross-Coupling

The Problem: Low yields in Suzuki-Miyaura or Buchwald-Hartwig couplings using 3-methylbenzyl halides.

The Science: In transition metal catalysis, the meta-methyl group can clash with the catalyst's ligand system during the oxidative addition or reductive elimination steps. Standard ligands like


 often fail here.
Protocol B: Ligand Cone Angle Optimization

Use this when: Pd-catalyzed benzylation fails or produces homocoupling.

Guidance: You must select a ligand that creates a "pocket" large enough for the meta-substituted aryl group but tight enough to force reductive elimination.

ParameterStandard (Fail)Optimized (Success)Why?
Ligand Class Simple Phosphines (

)
Dialkylbiaryl Phosphines (Buchwald)Biaryl ligands allow flexible "breathing" to accommodate the meta-methyl sweep.
Specific Ligand DPPF,

SPhos or XPhos SPhos is specifically designed to handle steric bulk on the aryl ring.
Base


or

Anhydrous, bulky bases prevent hydrolysis of the catalyst.

Critical "Remote Sterics" Insight: Recent research indicates that for Nickel (Ni) catalysis, "remote" sterics (like the 3-methyl position) affect the buried volume (%V_bur) of the complex differently than Pd. If using Ni, switch to ligands with smaller cone angles but high electron density (e.g.,


) to avoid overcrowding the smaller metal center [1].

Troubleshooting Module: The "Nuclear Option" (Silver Salts)

The Problem: The nucleophile is extremely hindered (e.g., a tertiary alcohol or tetrasubstituted nitrogen), and even iodide catalysis fails.

The Science: Halide abstraction. By adding a silver salt, you irreversibly precipitate the halide, forcing the formation of a transient carbocation-like species or a tightly activated ion pair that is hyper-reactive.

Protocol C: Silver-Promoted Alkylation

WARNING: This generates stoichiometric silver waste. Use only for high-value intermediates.

  • Solvent: Anhydrous Toluene or DCM (shield from light).

  • Reagents: 1.0 eq Substrate + 1.5 eq 3-Methylbenzyl Bromide.

  • Promoter: Add 1.1 eq Silver Carbonate (

    
    )  or Silver Triflate (
    
    
    
    )
    .
  • Observation: A heavy precipitate (AgBr) will form immediately. Filter through Celite after 1–4 hours.

FAQ: Common Pitfalls & Quick Fixes

Q: I see multiple spots on TLC. Is the 3-methyl group causing rearrangement? A: Unlikely. The 3-methyl group is stable. You are likely seeing poly-alkylation . The 3-methylbenzyl group activates the ring slightly, making it electron-rich. If your product is an amine, the product is more nucleophilic than the starting material.

  • Fix: Use a large excess of the amine (5–10 eq) or switch to Reductive Amination (3-methylbenzaldehyde + amine +

    
    ).
    

Q: My reaction works for benzyl bromide but fails for 3-methylbenzyl bromide. A: Check your starting material purity. 3-methylbenzyl halides degrade faster than unsubstituted ones due to the electron-donating methyl group stabilizing the radical/cation decomposition pathways.

  • Fix: Pass the alkyl halide through a short plug of basic alumina before use to remove HBr/HCl impurities.

Q: Can I use the 3-methylbenzyl alcohol instead of the halide? A: Yes, via the Mitsunobu Reaction (DEAD/PPh3). However, the meta-methyl group can hinder the formation of the betaine intermediate if the nucleophile is also bulky.

  • Fix: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      instead of DEAD/PPh3 for sterically demanding alcohols.
    

Diagnostic Decision Tree

Use this flowchart to determine the correct protocol for your specific failure mode.

TroubleshootingTree Root Problem: Low Yield with 3-Methylbenzyl Halide CheckSM Is Starting Material Consumed? Root->CheckSM NoRxn No: SM Remains CheckSM->NoRxn Stalled Messy Yes: Complex Mixture CheckSM->Messy Decomposition StericCheck Is Nucleophile Bulky? NoRxn->StericCheck ProtoA Protocol A: Finkelstein (NaI) StericCheck->ProtoA No (Kinetic Issue) ProtoC Protocol C: Silver Salts (Ag+) StericCheck->ProtoC Yes (Steric Wall) PolyAlk Issue: Poly-alkylation (Electronic Activation) Messy->PolyAlk FixDilution Fix: High Dilution or Reductive Amination PolyAlk->FixDilution

Figure 2: Logic flow for diagnosing reaction failures. Differentiate between kinetic stalling (left branch) and selectivity issues (right branch).

References

  • Doyle, A. G., et al. (2017).[1] "Subtle steric differences reveal a model for Ni cross-coupling success."[1] Nature Chemistry.

  • Master Organic Chemistry. (2012). "The SN2 Reaction Mechanism: Kinetics and Sterics."

  • Organic Chemistry Portal. (2024). "Buchwald-Hartwig Cross Coupling Reaction: Ligand Effects."

  • ChemPros Community. (2021). "Troubleshooting N-Alkylations with Alkyl Bromides." Reddit/ChemPros.

  • Sigma-Aldrich. (2024). "Product Specification: 3-Methylbenzyl bromide."

Sources

Technical Support Center: Strategies for Removing Unreacted 4-Nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven answers and troubleshooting protocols for a common synthetic challenge: the removal of unreacted 4-nitropyrazole from reaction mixtures. Our focus is on explaining the chemical principles behind each method, enabling you to adapt and optimize these strategies for your specific compounds.

Section 1: Understanding the Challenge: Key Properties of 4-Nitropyrazole

Effective purification begins with a solid understanding of the impurity you are trying to remove. 4-Nitropyrazole is a moderately polar, weakly acidic heterocyclic compound. Its unique combination of physical and chemical properties dictates the most effective purification strategies.

Table 1: Physicochemical Properties of 4-Nitropyrazole

PropertyValueSignificance for PurificationSource(s)
Molecular Weight 113.07 g/mol Standard property for calculations.[1][2]
Appearance White to pale yellow crystalline solidVisual identification of the isolated impurity.[3][4]
Melting Point 160-164 °CUseful for characterization of the isolated impurity.[5][6]
Boiling Point 323 °CToo high for removal by simple distillation from most reaction mixtures.[3][5][6]
pKa ~9.63Crucial Property. As a weak acid, it can be deprotonated by a moderately strong base to form a water-soluble salt, enabling removal via liquid-liquid extraction.[5][6]
Solubility Soluble in DMSO, reported to be recrystallized from toluene. Washed with cold water and cold ethanol during synthesis, suggesting low solubility in these cold solvents.Key for selecting solvents for recrystallization, extraction, and chromatography.[3][7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when facing a 4-nitropyrazole contamination.

Q1: What is the very first step I should take to plan my purification?

A: The first and most critical step is to analyze your crude reaction mixture using Thin-Layer Chromatography (TLC). TLC provides a rapid, inexpensive snapshot of your mixture's components.

  • Co-spotting is essential: Spot your crude reaction mixture, a pure standard of 4-nitropyrazole, and a co-spot (a mix of the crude and the standard) on the same TLC plate.

  • Assess Separation: This will reveal the polarity of your desired product relative to the 4-nitropyrazole. If the spots are well-separated, column chromatography is a viable option. If they are very close, other methods may be more effective.

  • Solvent Screening: Use TLC to screen various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to find one that provides the best separation.

Q2: How do I choose the best purification strategy for my specific product?

A: The optimal strategy depends on the properties of your desired compound (stability, polarity, solubility) relative to 4-nitropyrazole. The following decision workflow can guide your choice.

G start Crude Reaction Mixture (Product + 4-Nitropyrazole) tlc Analyze via TLC: Is there good separation? start->tlc product_stability Is your product stable to aqueous base (e.g., pH 11-12)? tlc->product_stability  No (ΔRf < 0.2) chromatography Purify via Column Chromatography tlc->chromatography  Yes (ΔRf > 0.2) solubility_check Do product and 4-NP have different solubilities in a given solvent? product_stability->solubility_check  No extraction Purify via Acid-Base Extraction product_stability->extraction  Yes solubility_check->chromatography  No (Requires extensive screening) recrystallization Purify via Recrystallization solubility_check->recrystallization  Yes

Caption: Decision workflow for selecting a purification method.

Q3: My product is base-sensitive. Can I still use an extraction?

A: Yes, but with caution. The pKa of 4-nitropyrazole is ~9.63[5][6]. To deprotonate it effectively, you need a pH of at least 10.5-11. If strong bases like NaOH are incompatible with your product, you can try milder, inorganic bases.

  • Use a weaker base: A saturated solution of sodium carbonate (Na₂CO₃, pH ~11.6) or potassium carbonate (K₂CO₃, pH ~11.5) is often sufficient to deprotonate the 4-nitropyrazole without being as harsh as NaOH.

  • Avoid sodium bicarbonate: Sodium bicarbonate (NaHCO₃) solutions have a pH of ~8.4, which is not high enough to effectively deprotonate and solubilize the 4-nitropyrazole in the aqueous layer.

Q4: I tried an aqueous wash and a white solid precipitated. What happened?

A: You likely observed the deprotonated salt of 4-nitropyrazole precipitating. While the sodium or potassium salt of 4-nitropyrazole is generally soluble in water, its solubility is not infinite. If your reaction mixture is highly concentrated with 4-nitropyrazole, adding a small amount of aqueous base can cause the salt to crash out, especially if the organic solvent is partially miscible with water.

Solution: Dilute the reaction mixture with more organic solvent (e.g., ethyl acetate) and use a larger volume of aqueous base to ensure the formed salt remains fully dissolved in the aqueous phase.

Section 3: Detailed Troubleshooting & Experimental Protocols

This section provides step-by-step procedures for the most effective purification techniques.

Method 1: Purification by Acid-Base Liquid-Liquid Extraction

This is often the most efficient method, leveraging the acidic nature of 4-nitropyrazole's N-H proton. By converting it to its conjugate base, we dramatically increase its water solubility, allowing it to be washed away from a neutral organic product.

Principle of Operation: 4-Nitropyrazole (R-H) + Base (B⁻) ⇌ 4-Nitropyrazolate Anion (R⁻) + H-B (Slightly soluble in H₂O)(Highly soluble in H₂O)

G cluster_0 Step 1: Initial State (Separatory Funnel) cluster_1 Step 2: Add Aqueous Base (e.g., 1M NaOH) cluster_2 Step 3: Final State (After Separation) cluster_2a Organic Phase cluster_2b Aqueous Phase (Waste) org_layer_1 Organic Layer (Ethyl Acetate) - Your Product (Neutral) - 4-Nitropyrazole aq_layer_1 Aqueous Layer (Water) placeholder1 org_layer_2 Organic Layer - Your Product (Stays) aq_layer_2 Aqueous Layer - 4-Nitropyrazolate Na+ Salt (Moves Here) placeholder2 final_aq 4-Nitropyrazole Salt final_org Your PURIFIED Product placeholder1->org_layer_2 Base reacts with 4-Nitropyrazole placeholder2->final_org Separate Layers

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 1-(3-methylbenzyl)-4-nitro-1H-pyrazole represents a class of molecules with significant potential, combining the versatile pyrazole core with nitro- and benzyl-substituents that modulate its electronic and steric properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary and most powerful tool for confirming the covalent structure of such molecules in solution.

This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole. As no public-domain experimental spectrum for this specific molecule is readily available, this document serves as an expert-level predictive guide for researchers synthesizing this compound. We will dissect the expected chemical shifts, multiplicities, and coupling constants for each proton environment. Furthermore, we will compare the insights gained from ¹H NMR with complementary analytical techniques, providing a holistic framework for structural validation.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first analyze the molecule's structure to identify all chemically non-equivalent protons. The structure of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole contains four distinct sets of protons, as illustrated below.

Caption: Labeled structure of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole.

The key proton groups are:

  • A & B: Protons on the pyrazole ring (H-3 and H-5).

  • C: Methylene protons of the benzyl group (-CH₂-).

  • D, E, F, G: Aromatic protons on the 3-methylbenzyl ring.

  • H: Methyl protons (-CH₃).

Predictive ¹H NMR Analysis

The following analysis is based on established principles of chemical shifts, spin-spin coupling, and data from structurally analogous compounds.[1][2] All predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

Pyrazole Ring Protons (H-A & H-B)

The pyrazole ring is aromatic and its protons typically resonate between 6.0 and 8.0 ppm.[3][4] However, the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C-4 position dramatically influences the electronic environment. This group deshields the adjacent H-3 and H-5 protons, causing their signals to appear significantly downfield.

  • H-5 (Proton B): This proton is adjacent to the N-1 substituent and the C-4 nitro group. It is expected to be the most downfield proton in the spectrum. Computational studies on nitropyrazoles support the observation of large downfield shifts for protons on nitro-substituted rings.[5][6]

    • Predicted Chemical Shift (δ): 8.5 - 8.8 ppm.

    • Predicted Multiplicity: Singlet (or a very narrow doublet due to small long-range coupling).

  • H-3 (Proton A): This proton is also adjacent to the C-4 nitro group but is further from the N-1 substituent. It will also be strongly deshielded.

    • Predicted Chemical Shift (δ): 8.0 - 8.3 ppm.

    • Predicted Multiplicity: Singlet (or a very narrow doublet).

In many pyrazole systems, a small ⁴J coupling (through four bonds) between H-3 and H-5 might be observable, but given the electronic effects of the nitro group, these signals are most likely to appear as sharp singlets.

Benzyl Methylene Protons (H-C)

The two protons of the methylene bridge (-CH₂) are chemically equivalent as there is no adjacent chiral center, and they will appear as a single resonance.[7] Their chemical shift is influenced by the adjacent pyrazole ring.

  • Predicted Chemical Shift (δ): 5.3 - 5.6 ppm.

  • Predicted Multiplicity: Singlet.

  • Integration: 2H.

3-Methylbenzyl Aromatic Protons (H-D, E, F, G)

The 3-methylbenzyl group presents a 1,3-disubstituted (meta) aromatic ring. Due to the substitution pattern, the four aromatic protons are chemically non-equivalent and will theoretically produce four distinct signals.[8]

  • H-2' (Proton D): This proton is ortho to the CH₂ group and will appear as a broad singlet or a narrow multiplet.

    • Predicted Chemical Shift (δ): ~7.2 ppm.

  • H-6' (Proton E): This proton is ortho to the CH₂ group and meta to the CH₃ group. It will likely be a doublet.

    • Predicted Chemical Shift (δ): ~7.1 ppm.

  • H-4' (Proton F): This proton is para to the CH₂ group and ortho to the CH₃ group. It will likely appear as a doublet.

    • Predicted Chemical Shift (δ): ~7.1 ppm.

  • H-5' (Proton G): This proton is meta to the CH₂ group and flanked by the CH₃ and a proton. It is expected to be a triplet.

    • Predicted Chemical Shift (δ): ~7.3 ppm.

In practice, the chemical shifts of these protons may be very close, leading to overlapping multiplets in the range of 7.1 - 7.4 ppm . The total integration for this region will be 4H.

Methyl Protons (H-H)

The methyl group on the benzyl ring is in a standard alkyl environment and will appear as a sharp singlet.

  • Predicted Chemical Shift (δ): 2.3 - 2.4 ppm.

  • Predicted Multiplicity: Singlet.

  • Integration: 3H.

Data Summary and Comparison with Alternatives

A clear tabulation of predicted data is essential for comparison against experimental results.

Proton Label Assignment Integration Predicted δ (ppm) Predicted Multiplicity Notes
H-APyrazole H-31H8.0 - 8.3SingletStrongly deshielded by C4-NO₂.
H-BPyrazole H-51H8.5 - 8.8SingletStrongly deshielded by C4-NO₂ and adjacent to N1.
H-CBenzyl -CH₂-2H5.3 - 5.6SingletTypical range for N-benzyl protons.
H-D,E,F,GAromatic (benzyl)4H7.1 - 7.4MultipletComplex, overlapping signals expected.
H-HMethyl -CH₃3H2.3 - 2.4SingletStandard chemical shift for an aryl methyl group.
Comparison with Other Analytical Techniques

While ¹H NMR is the cornerstone for this analysis, a comprehensive structural confirmation relies on a multi-technique approach.

  • ¹³C NMR Spectroscopy: This technique would confirm the carbon skeleton. For 1-(3-methylbenzyl)-4-nitro-1H-pyrazole, we would expect to see 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, confirming its asymmetry. The C-4 carbon bearing the nitro group would be significantly shifted downfield.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an exact mass for the molecular ion [M+H]⁺, confirming the elemental formula C₁₁H₁₁N₃O₂ (calculated exact mass: 217.0851).

  • Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups. Expected characteristic peaks would include strong asymmetric and symmetric stretches for the -NO₂ group (~1550 and ~1350 cm⁻¹), C=N and C=C stretches from the aromatic rings (~1600-1450 cm⁻¹), and C-H stretches (~3100-2850 cm⁻¹).

Standard Operating Protocol for ¹H NMR Acquisition

To ensure high-quality, reproducible data, adherence to a standardized experimental protocol is crucial.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (TMS, 0 ppm) prep2->prep3 prep4 Transfer to 5 mm NMR tube and cap prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 5s relaxation delay) acq2->acq3 acq4 Acquire Free Induction Decay (FID) data acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift to TMS (0 ppm) proc2->proc3 proc4 Integrate all signals proc3->proc4 proc5 Pick peaks and analyze multiplicities proc4->proc5 analysis analysis proc5->analysis Final Spectrum Interpretation

Caption: Workflow for structural elucidation via ¹H NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using standard parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 5 seconds, and 16 scans for good signal-to-noise.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Manually phase the resulting spectrum to ensure all peaks are in positive, absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. Normalize the integration values to a known proton count (e.g., the 3H methyl singlet).

    • Analyze the chemical shifts, integration values, and multiplicities to assign peaks to the molecular structure.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H NMR interpretation of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole. By anticipating the chemical shifts and coupling patterns based on fundamental principles and comparative data, researchers can efficiently and accurately validate their synthetic products. The key spectral signatures to look for are two downfield singlets for the pyrazole protons, a singlet around 5.4 ppm for the benzylic CH₂, a complex multiplet for the aromatic protons, and a singlet around 2.3 ppm for the methyl group. When combined with ¹³C NMR, MS, and IR data, this ¹H NMR analysis forms a robust protocol for the definitive structural elucidation of this and related heterocyclic compounds.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). ResearchGate. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2004). Tetrahedron. [Link]

  • The ¹H NMR signals for the methylene proton signals of the benzyl group... (n.d.). ResearchGate. [Link]

  • Supplementary Information. (2017). The Royal Society of Chemistry. [Link]

  • Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. (2013). Connect Journals. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. [Link]

  • 1H splitting pattern of benzyl CH2 protons. (2018). Chemistry Stack Exchange. [Link]

  • Chemical shift values and assigned coupling constants of compound (4 a)... (n.d.). ResearchGate. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. [Link]

  • Intramolecular Azo Coupling Reaction of Binaphthyl Compounds: Synthesis of Pyrazole-Containing Helicene-Like Molecules. (2023). ACS Publications. [Link]

  • H NMR Spectroscopy. (n.d.). University of Calgary. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]

  • 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE. (n.d.). Organic Syntheses. [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Cambridge. [Link]

  • On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2004). Semantic Scholar. [Link]

  • 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. (n.d.). ResearchGate. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). Royal Society of Chemistry. [Link]

  • On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. (2017). SciSpace. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

Sources

Comparative binding affinity of pyrazole derivatives in enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Binding Affinity and Kinetic Profiling[1]

Introduction: The Pyrazole Scaffold in Modern Kinase Discovery

In the landscape of ATP-competitive kinase inhibitors, the pyrazole scaffold remains a "privileged structure" due to its ability to mimic the adenine ring of ATP. Its planar geometry allows it to slot into the hinge region of the kinase active site, where the nitrogen atoms function as critical hydrogen bond donors and acceptors.

However, a common pitfall in medicinal chemistry is relying solely on thermodynamic equilibrium constants (


 or 

) to drive Structure-Activity Relationship (SAR) cycles. As we have seen with successful drugs like Ruxolitinib or Celecoxib , the duration of target engagement—Residence Time (

)
—is often a superior predictor of in vivo efficacy than affinity alone.

This guide compares the binding performance of three distinct pyrazole derivatives using two orthogonal assay platforms: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) for high-throughput screening, and SPR (Surface Plasmon Resonance) for kinetic characterization.

Study Workflow

The following workflow illustrates the integrated approach for validating these derivatives:

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Kinetics cluster_2 Phase 3: Decision Compound_Lib Pyrazole Library (Derivatives A, B, C) TR_FRET TR-FRET Assay (Equilibrium IC50) Compound_Lib->TR_FRET SPR SPR Analysis (kon, koff, Residence Time) TR_FRET->SPR Hit Triage SAR SAR Analysis & Lead Selection SPR->SAR

Figure 1: Integrated workflow for filtering pyrazole derivatives from equilibrium screening to kinetic validation.

Experimental Framework: Methodologies

To ensure data trustworthiness, we utilize a self-validating system where TR-FRET provides the initial potency ranking, and SPR validates the binding mechanism.

Protocol A: TR-FRET Binding Assay (LanthaScreen™)

Purpose: Rapid determination of


 (Equilibrium).
Mechanism: Competition between a fluorescent tracer and the pyrazole derivative for the kinase ATP pocket.

Step-by-Step Protocol:

  • Reagent Prep: Dilute the target Kinase (e.g., p38 MAPK, 5 nM final) and Eu-labeled Antibody (2 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Transfer: Acoustic dispense 20 nL of pyrazole derivatives (10-point dose response) into a 384-well low-volume white plate.

  • Tracer Addition: Add AlexaFluor™ 647-labeled ATP-competitive tracer (

    
     concentration).
    
  • Incubation: Centrifuge plate at 1000 rpm for 1 min. Incubate for 60 mins at Room Temperature (RT) in the dark.

  • Detection: Read on a PHERAstar FSX. Excitation: 337 nm. Emission: 665 nm (Acceptor) and 620 nm (Donor).

  • Calculation: Calculate TR-FRET Ratio (

    
    ). Fit data to a sigmoidal dose-response equation (4-parameter logistic) to derive 
    
    
    
    .
Protocol B: Surface Plasmon Resonance (SPR)

Purpose: Determination of


, 

, and Residence Time (

).[2] Mechanism: Real-time mass change detection on a sensor chip surface.

Step-by-Step Protocol:

  • Immobilization: Use a Biacore Series S Sensor Chip CM5. Activate flow cells with EDC/NHS. Immobilize the Kinase (ligand) to ~1000 RU via amine coupling. Deactivate excess esters with Ethanolamine.

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20 surfactant). Critical: Add 1% DMSO to match compound solvent.

  • Single-Cycle Kinetics: Inject pyrazole derivatives at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 nM) sequentially without regeneration between injections.

  • Flow Rate: Maintain high flow (30-50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Residence Time (

      
      )  = 
      
      
      
      (dissociation rate constant).[3]

Comparative Data & Analysis

The following table summarizes the performance of three representative pyrazole derivatives.

Table 1: Kinetic and Thermodynamic Profiling of Pyrazole Derivatives

Compound IDStructure DescriptionTR-FRET

(nM)
SPR

(nM)

(

)

(

)
Residence Time (min)
PYR-Ref Unsubstituted Pyrazole (Reference)12.510.8


7.2
PYR-Me N-Methyl Pyrazole (N1-blocked)>10,000N.B.*N/AN/A0
PYR-CF3 3-CF3, 5-Phenyl Pyrazole4.11.2


55.5

*N.B. = No Binding detected up to 10 µM.

Mechanistic Interpretation

1. The "Hinge" Effect (PYR-Ref vs. PYR-Me): The drastic loss of activity in PYR-Me confirms the canonical binding mode. In the reference compound (PYR-Ref ), the pyrazole N1 acts as a Hydrogen Bond Donor to the hinge region backbone (typically a Glutamate or Methionine gatekeeper residue). Methylating this nitrogen removes the donor capability and introduces a steric clash with the hinge, abolishing binding.

2. The "Hydrophobic Clamp" (PYR-Ref vs. PYR-CF3): PYR-CF3 shows a 10-fold improvement in affinity (


) but, more importantly, an nearly 8-fold increase in Residence Time  (7.2 min vs 55.5 min). The Trifluoromethyl (

) group likely engages a hydrophobic back-pocket (Gatekeeper +1 region), stabilizing the complex and slowing the dissociation rate (

). In a clinical setting, this suggests PYR-CF3 would maintain target inhibition even after systemic clearance of the free drug.

BindingMode cluster_site Kinase Hinge Region Interaction cluster_ligand Pyrazole Ligand Hinge_Backbone Hinge Backbone (Glu/Met) Target_Pocket Hydrophobic Pocket (Gatekeeper) N1 Pyrazole N1 (H-Donor) N1->Hinge_Backbone H-Bond (Critical) N2 Pyrazole N2 (H-Acceptor) N2->Hinge_Backbone H-Bond R_Group R-Group (CF3) R_Group->Target_Pocket Van der Waals (Slows Koff) Note Methylation of N1 breaks this link Note->N1

Figure 2: Structural basis of pyrazole binding. The N1-H interaction is the "anchor," while the R-group determines the residence time.

Expert Insights: Troubleshooting & Validation

1. Fluorescence Interference (The "Inner Filter" Effect): Pyrazoles with extensive conjugation can absorb light at UV/Blue wavelengths.

  • Risk: If your compound absorbs at 337 nm (TR-FRET excitation), it will artificially decrease the signal, mimicking inhibition (False Positive).

  • Solution: Always run a "counter-screen" measuring the compound's absorbance spectrum. If overlap exists, rely on the SPR data, as it is label-free and unaffected by optical interference.

2. The "Hill Slope" Diagnostic: In your TR-FRET


 curves, monitor the Hill Slope.
  • A slope of -1.0 indicates ideal 1:1 competitive binding.

  • A slope > -2.0 often indicates compound aggregation or promiscuous binding. Pyrazoles are generally soluble, but lipophilic derivatives (like PYR-CF3 ) can aggregate at high concentrations (>10 µM).

References

  • Fabbro, D., et al. (2012). "Targeting protein kinases with selective and broad-spectrum inhibitors."[4] Methods in Molecular Biology.

  • Copeland, R. A., et al. (2006).[5] "Drug–target residence time and its implications for lead optimization." Nature Reviews Drug Discovery.

  • Zhang, J., et al. (2009).[5] "Simple, sensitive, and high-throughput fluorescence resonance energy transfer assay for kinase inhibitors." Analytical Biochemistry.

  • Biacore (Cytiva) Application Guide. "Kinetic analysis of kinase inhibitors using Surface Plasmon Resonance."

Sources

Validating Regio-Chemistry of N1-Substituted Pyrazoles via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regio-Isomer Challenge

In medicinal chemistry, the pyrazole ring is a privileged scaffold (e.g., Celecoxib, Ruxolitinib). However, the synthesis of N1-substituted pyrazoles via the alkylation of tautomeric precursors often yields a mixture of 1,3- and 1,5-disubstituted regioisomers.

Misidentifying these isomers leads to erroneous Structure-Activity Relationship (SAR) data and wasted synthetic effort. While X-ray crystallography is definitive, it is low-throughput. 1D NMR (chemical shift analysis) is often ambiguous due to solvent and substituent effects.

This guide validates 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the high-throughput "Gold Standard" for solution-state structural assignment. We compare it against alternatives and provide a self-validating experimental protocol.

Comparative Analysis: Choosing the Right Tool

The following table objectively compares NOESY against other structural validation methods for pyrazoles.

Feature2D NOESY (Recommended)1D

H /

C NMR
HMBC (

N /

C)
X-Ray Crystallography
Primary Mechanism Through-space dipolar coupling (

)
Chemical Shift (

) & Coupling (

)
Through-bond coupling (

)
Electron density diffraction
Reliability High (Direct spatial proof)Low-Medium (Rule-dependent)Medium-High (Depends on heteroatoms)Absolute
Throughput High (30–60 mins)Very High (5 mins)Medium (1–4 hours)Low (Days/Weeks)
Sample Req. ~5–10 mg (Solution)~1 mg (Solution)~20 mg+ (Solution)Single Crystal (Solid)
Blind Spot Requires protons on substituentsAmbiguous with electron-withdrawing groups

correlations can sometimes be silent
Requires crystalline solid

Deep Dive: The NOESY Solution

The Mechanistic Logic

NOESY relies on the Nuclear Overhauser Effect , which describes the transfer of spin polarization between nuclei that are close in space (typically


), regardless of whether they are bonded.

In N1-substituted pyrazoles, the N-substituent (e.g., a methyl group or aryl ring) is spatially locked relative to the C5 position.

The Diagnostic Vectors
  • The 1,5-Isomer (Steric Clash): The N1-substituent is physically crowded against the C5-substituent. You will see a strong NOE cross-peak between the N1 protons and the C5 protons (or C5-substituent protons).

  • The 1,3-Isomer (Open Space): The N1-substituent is adjacent to H5 (if C5 is unsubstituted) or far removed from the C3-substituent.

    • If C5=H: Strong NOE between N1-R and H5 .

    • If C5=R:NO NOE between N1-R and the C3-R group.

Graphviz Visualization: The Spatial Logic

The following diagram illustrates the spatial relationships that generate the diagnostic signals.

Pyrazole_NOE_Logic cluster_15 1,5-Isomer (Sterically Crowded) cluster_13 1,3-Isomer (Sterically Open) N1_Sub N1-Substituent (e.g., Methyl) C5_Group C5-Substituent (R-Group) N1_Sub->C5_Group STRONG NOE (< 3 Å) C3_Group_Far C3-Substituent (Far Away) N1_Sub->C3_Group_Far No Interaction (> 5 Å) H5_Proton C5-Proton (H5) N1_Sub->H5_Proton STRONG NOE (Diagnostic) C3_Group_13 C3-Substituent (R-Group) N1_Sub->C3_Group_13 No Interaction (> 5 Å)

Caption: Spatial proximity map showing diagnostic NOE interactions (Green Arrows) vs. silent interactions (Red Dotted).

Experimental Protocol: Self-Validating Workflow

To ensure "Trustworthiness" (Part 2 of requirements), this protocol includes built-in checks to distinguish real NOE signals from artifacts (like exchange peaks).

Step 1: Sample Preparation
  • Concentration: Dissolve 10–20 mg of the isolated isomer in 0.6 mL of deuterated solvent (DMSO-

    
     or CDCl
    
    
    
    ).
    • Note: DMSO-

      
       is preferred if the molecule has exchangeable protons or low solubility.
      
  • Degassing (Optional but Recommended): Bubble argon through the tube for 1 minute. Dissolved oxygen is paramagnetic and accelerates relaxation, potentially weakening NOE signals.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpphpp (Gradient-enhanced NOESY with phase sensitivity).

  • Mixing Time (D8/mix): 0.5s to 0.8s (Critical).

    • Why? Small molecules (MW < 500) tumble fast (short

      
      ). Their NOE buildup is slow and positive.[1] Using a short mixing time (< 0.3s) often results in zero signal.
      
  • Relaxation Delay (D1): 2.0s.

  • Scans (NS): 16 or 32 (Signal-to-noise is vital for observing minor cross-peaks).

  • TD (Time Domain): 2048 (F2) x 256 (F1).

Step 3: Processing & Phasing
  • Phasing: Phase the diagonal peaks to be negative (or positive, depending on software convention).

  • Validation: For small molecules, real NOE cross-peaks will have the opposite sign to the diagonal (e.g., if Diagonal is Negative, Cross-peaks are Positive).

    • Warning: If cross-peaks have the same sign as the diagonal, they are likely Exchange Peaks (chemical exchange) or TOCSY artifacts , not spatial NOEs.

Decision Matrix: The Analysis Workflow

Use this decision tree to determine the correct method based on your specific molecule's substitution pattern.

Pyrazole_Decision_Tree Start Start: Purified Isomer Check_H5 Does the Pyrazole ring have a proton at C5? Start->Check_H5 Yes_H5 Yes (C5-H present) Check_H5->Yes_H5 Yes No_H5 No (Fully Substituted) Check_H5->No_H5 No NOESY_H5 Run 2D NOESY Look for N-R <-> H5 correlation Yes_H5->NOESY_H5 Result_13 Correlation Found: 1,3-Isomer NOESY_H5->Result_13 Result_15 No Correlation: 1,5-Isomer NOESY_H5->Result_15 Check_Protons Do substituents have distinct protons? No_H5->Check_Protons Yes_Protons Yes (e.g., Methyl, Phenyl) Check_Protons->Yes_Protons No_Protons No (e.g., Cl, Br, NO2) Check_Protons->No_Protons NOESY_Sub Run 2D NOESY Look for N-R <-> C5-R correlation Yes_Protons->NOESY_Sub HMBC_Xray Run 15N-HMBC or X-Ray No_Protons->HMBC_Xray

Caption: Strategic workflow for selecting the correct NMR experiment based on substitution patterns.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source:Journal of Organic Chemistry (2017).[2] Context: Defines the standard chemical shifts and crystallographic proof for 1,3 vs 1,5 isomers.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source:Molecules (2019).[3] Context: Comprehensive review of tautomerism and N-alkylation regiochemistry.

  • Pyrazole-based lamellarin O analogues: synthesis and structure–activity relationships. Source:RSC Advances (2023). Context: Provides specific examples of using HMBC and NOESY to distinguish regioisomers in complex fused systems.

  • 1D NOESY made easy | NMR Facility. Source:University of Chicago. Context: Authoritative guide on mixing times (0.5–0.8s) for small molecules.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 1-(3-methylbenzyl)-4-nitro-1H-pyrazole

Executive Hazard Assessment

Compound Identity: 1-(3-methylbenzyl)-4-nitro-1H-pyrazole CAS: 955861-15-1 Physical State: Solid (Crystalline/Powder)

As a research-grade intermediate, this compound lacks exhaustive toxicological data. However, its structural motifs—a nitro group attached to a pyrazole core with a lipophilic benzyl tail —dictate a specific safety profile based on Structure-Activity Relationship (SAR) read-across.

  • The Nitro Risk: Nitro-aromatics are potential metabolic precursors to reactive aniline derivatives (methemoglobinemia risk) and potential sensitizers. While this molecule is likely stable, the nitro group introduces a theoretical energetic risk during scale-up or high-heat conditions.

  • The Benzyl Vector: The 3-methylbenzyl moiety significantly increases lipophilicity compared to the parent pyrazole, enhancing the potential for transdermal absorption .

  • The Dust Hazard: Fine crystalline powders pose a high risk of inhalation and ocular mechanical irritation.

Core Directive: Treat as a Potent Sensitizer and Irritant . Apply Universal Precautions for Novel Chemical Entities (NCEs).

The PPE Shield: Defense in Depth

Do not rely on a single barrier. The following matrix is designed to prevent exposure pathways common to lipophilic nitro-aromatics.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders. Goggles prevent airborne dust migration behind the lens and protect against splashes if the compound is dissolved in organic solvents.
Dermal (Hands) Double Gloving Protocol 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for solutions.Permeation Defense: Nitro-compounds can permeate thin nitrile. The benzyl group aids solvent penetration. Protocol: Inspect outer gloves every 30 mins; change immediately upon splash.
Respiratory N95 / P100 Respirator (if outside hood)Primary Control: Fume HoodParticulate Control: If weighing >10mg outside a hood (discouraged), a fit-tested N95 is the minimum requirement to prevent alveolar deposition of the solid.
Body Tyvek® Lab Coat (Closed front) + Long SleevesDust Exclusion: Cotton coats trap dust in fibers. Tyvek sheds particles and prevents dermal contact with the chest/arms.

Operational Workflow: The "Zero-Contact" Protocol

This workflow minimizes the probability of aerosolization and surface contamination.

SafeHandling cluster_PPE PPE Checkpoint Start Start: Weighing Hood Engineering Control: Fume Hood (Face Vel > 0.5 m/s) Start->Hood Transfer Sealed Container Solvent Solvent Addition (DCM/MeOH) Hood->Solvent Static Elimination (Ionizer) Reaction Reaction/Processing Solvent->Reaction Closed Vessel Waste Disposal: High-Temp Incineration Reaction->Waste Quench & Segregate Gloves Double Nitrile Gloves->Hood Eyes Goggles

Figure 1: Safe Handling Lifecycle. Note the critical control point at "Solvent Addition" where static discharge risks are highest for nitro-powders.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify Fume Hood operation (Face velocity: 80–100 fpm).

    • Static Control: Use an anti-static gun or ionizer bar inside the hood before opening the vial. Dry nitro-pyrazole powders can accumulate static charge, leading to "jumping" powder during weighing.

  • Weighing:

    • Place a disposable balance draft shield or secondary containment tray inside the hood.

    • Use a pre-tared vial. Do not use weighing paper (risk of spill); use a weighing boat or funnel.

    • Technique: Wipe the exterior of the stock bottle with a damp tissue (solvent-compatible) before returning it to storage to remove invisible dust residues.

  • Solubilization:

    • Add solvent slowly. Caution: If dissolving in halogenated solvents (DCM), permeation through gloves is rapid. If a splash occurs, remove the outer glove immediately.

  • Spill Response (Solid):

    • Do not dry sweep. Dampen a paper towel with water/surfactant to wipe up powder without creating dust. Place waste in a sealed bag.

Waste Management & Disposal

Improper disposal of nitro-aromatics is a frequent cause of environmental citations and safety incidents.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous (Toxic/Irritant)High-Temperature Incineration. Do not landfill. Label as "Contains Nitro-aromatics."
Liquid Waste Organic Solvent WasteSegregate into Halogenated or Non-Halogenated streams.[1] Ensure pH is neutral (nitro compounds can be sensitive to strong bases).
Sharps/Glass Contaminated SharpsRinse with solvent into liquid waste before disposal, or dispose of entire vial as solid hazardous waste.

Critical Prohibition: Never dispose of this compound down the drain. The lipophilic benzyl group ensures it will persist in aquatic environments and may pass through standard water treatment filtration.

References

  • PubChem. (n.d.). 1H-Pyrazole, 3-methyl-4-nitro- Compound Summary. National Library of Medicine. Retrieved from [Link] (Proxy for structural analog data).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.